molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6

6'-Hydroxy Doxazosin

Cat. No.: B020601
CAS No.: 102932-29-6
M. Wt: 467.5 g/mol
InChI Key: CAWNIHKSMVDTKO-UHFFFAOYSA-N
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Description

6'-Hydroxy Doxazosin is a significant hepatic metabolite of Doxazosin, an alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia. This compound is formed in vivo primarily via cytochrome P450-mediated hydroxylation of the benzodioxan portion of the parent drug structure. Key Research Applications and Value: - Metabolite Profiling: Serves as a critical reference standard in bioanalytical studies for quantifying doxazosin metabolism and conducting pharmacokinetic assessments. - Mechanistic Studies: While the primary alpha-1 adrenergic antagonistic activity is attributed to the parent drug, doxazosin, this compound has been investigated for its unique secondary pharmacological properties. Research indicates that this metabolite possesses in vitro antioxidant and radical scavenging capabilities, demonstrating the ability to protect low-density lipoprotein (LDL) from oxidation. This makes it a compound of interest for exploring doxazosin's potential pleiotropic effects beyond its primary mechanism of action. Handling and Usage: This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle the compound with care, utilizing appropriate personal protective equipment. Specifications Parameter Detail CAS Number 102932-29-6 Molecular Formula C23H25N5O6 Molecular Weight 467.5 g/mol IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone Storage Typically recommended at 2-8°C

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908129
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-29-6
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling the Profile of a Primary Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 6'-Hydroxy Doxazosin

Doxazosin, a long-acting quinazoline compound, is a well-established selective α1-adrenoceptor antagonist.[1][2] Its clinical utility in the management of hypertension and benign prostatic hyperplasia (BPH) stems from its ability to relax vascular and prostatic smooth muscle, thereby reducing peripheral vascular resistance and improving urinary outflow.[3][4][5] Like most xenobiotics, doxazosin undergoes extensive hepatic metabolism, resulting in the formation of several metabolites.[6][7] Among these, this compound has been identified as the most potent active metabolite.[8][9]

However, a significant knowledge gap exists. While its potency is acknowledged, its contribution to the overall therapeutic effect of doxazosin is considered minor due to its low plasma concentrations relative to the parent drug.[9][10] Furthermore, the specific pharmacokinetic and pharmacodynamic properties of this compound remain largely uncharacterized in publicly available literature.[7][11]

This guide provides a comprehensive overview of the known pharmacological profile of this compound. Adopting the perspective of a drug development professional, it moves beyond a simple recitation of facts to delineate the experimental logic and methodologies required to fully characterize this key metabolite. We will explore its metabolic origins, its known biological activities, and propose robust, field-proven protocols to definitively quantify its receptor affinity and pharmacokinetic behavior. This document is intended for researchers, pharmacologists, and medicinal chemists engaged in drug metabolism and safety assessment, providing both a summary of current knowledge and a practical framework for future investigation.

Section 1: Metabolic Generation and Physicochemical Context

The journey to understanding this compound begins with its parent compound. Doxazosin is administered orally and is well-absorbed, with a bioavailability of approximately 65%, indicative of first-pass metabolism in the liver.[3][8] The parent drug is primarily responsible for the therapeutic activity.[9]

The biotransformation of doxazosin is extensive, with only about 5% of a dose being excreted unchanged.[6] The liver, the primary site of drug metabolism, employs Cytochrome P450 (CYP) enzymes to modify the doxazosin molecule, primarily through two main pathways: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[7][8][9] this compound is a product of this latter C-hydroxylation pathway. While specific CYP isozymes responsible for doxazosin metabolism (e.g., CYP3A4, CYP2D6) have been suggested for the broader class, detailed studies on the specific enzymes leading to 6'-hydroxylation are not extensively documented.[12][13]

The generation of this metabolite is a critical first step in its pharmacological lifecycle. The efficiency of the responsible CYP enzymes can dictate the circulating concentrations of the metabolite, which in turn influences its potential physiological impact.

Doxazosin_Metabolism cluster_0 Hepatic Biotransformation cluster_1 Primary Metabolic Pathways Doxazosin Doxazosin (Parent Drug) Metabolism Phase I Metabolism (CYP450 Enzymes) Doxazosin->Metabolism Hydroxylation C-Hydroxylation (Benzodioxan Moiety) Metabolism->Hydroxylation Pathway A Demethylation O-Demethylation (Quinazoline Nucleus) Metabolism->Demethylation Pathway B Metabolite_6OH This compound (Active Metabolite) Hydroxylation->Metabolite_6OH Other_Metabolites O-Desmethyl & Other Metabolites Demethylation->Other_Metabolites

Caption: Metabolic pathway of Doxazosin to its primary metabolites.

Section 2: Pharmacodynamic Profile

The pharmacodynamic assessment of a metabolite is crucial to understanding its potential for efficacy and off-target effects. For this compound, two distinct activities have been noted: its primary, expected activity at adrenoceptors and a secondary, potentially novel antioxidant effect.

Adrenoceptor Activity: The Unquantified Potency

As a metabolite of a potent α1-adrenoceptor antagonist, this compound is presumed to share this mechanism of action. Indeed, it is cited as the most potent of doxazosin's metabolites, suggesting a high binding affinity for the α1-adrenoceptor.[8][9] However, specific quantitative data, such as the equilibrium dissociation constant (Ki) or IC50 values for α1-adrenoceptor subtypes (α1A, α1B, α1D), are not available in the reviewed literature. This lack of data prevents a direct comparison with the parent drug and hinders a full assessment of its physiological relevance.

Secondary Pharmacology: Antioxidant Properties

An interesting and potentially significant secondary characteristic of this compound is its demonstrated antioxidant activity. In vitro studies have shown that both 6'- and 7'-hydroxy metabolites possess antioxidant properties at a concentration of 5 µM.[8][9][11][14] This activity is independent of adrenoceptor blockade and suggests a potential for cellular protection against oxidative stress. The clinical significance of this finding is unknown but presents an intriguing avenue for further research, especially in conditions where both adrenergic overactivity and oxidative stress are implicated.

Proposed Experimental Workflow: Radioligand Binding Assay for Receptor Affinity

To address the critical gap in our understanding of this compound's primary pharmacology, a definitive determination of its binding affinity and selectivity is required. A competitive radioligand binding assay is the gold-standard method for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.

Methodology Rationale: This protocol employs cell membranes from stable cell lines overexpressing a single human adrenoceptor subtype. This ensures that the binding interaction is specific to the receptor of interest. [3H]-Prazosin, a high-affinity α1-adrenoceptor antagonist, is used as the radioligand. The experiment measures the ability of unlabeled ligands (this compound and the parent Doxazosin as a control) to displace [3H]-Prazosin from the receptor. The resulting data allows for the calculation of the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from HEK293 or CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet membranes. Resuspend in assay buffer.

    • Radioligand: Prepare working solutions of [3H]-Prazosin (specific activity ~70-90 Ci/mmol) in assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4). The final concentration should be approximately equal to its Kd for the respective receptor subtype.

    • Test Compounds: Prepare a serial dilution series of this compound and Doxazosin (as a positive control) in assay buffer, typically from 10 pM to 100 µM.

    • Non-Specific Binding Control: Use a high concentration (e.g., 10 µM) of an unlabeled, potent α1-antagonist like phentolamine to determine non-specific binding.

  • Assay Execution:

    • In a 96-well plate, combine cell membranes (20-50 µg protein/well), [3H]-Prazosin, and either vehicle, test compound, or the non-specific binding control.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow Prep 1. Reagent Preparation - Cell Membranes (α1A, α1B, α1D) - [3H]-Prazosin (Radioligand) - 6-OH Doxazosin (Test Ligand) Incubate 2. Incubation Combine reagents in 96-well plate. Allow to reach equilibrium. Prep->Incubate Filter 3. Filtration & Washing Separate bound from unbound ligand using a cell harvester. Incubate->Filter Count 4. Scintillation Counting Quantify radioactivity on filters. Filter->Count Analyze 5. Data Analysis - Plot dose-response curve - Calculate IC50 - Determine Ki via Cheng-Prusoff Count->Analyze

Caption: Experimental workflow for determining receptor binding affinity.

Section 3: Pharmacokinetic Profile

The clinical impact of any compound, regardless of its potency, is ultimately governed by its pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME). This is the primary reason why the contribution of this compound is currently considered minimal.

The Challenge of Low Plasma Concentration

Multiple sources indicate that the plasma concentrations of this compound are low compared to the parent drug.[8][9] This suggests that either its formation is a minor metabolic pathway or it is rapidly cleared from circulation. Without a validated bioanalytical method, the exact concentrations and kinetic profile remain unknown.

Parent Drug Pharmacokinetics as a Benchmark

To establish a frame of reference, it is useful to summarize the key pharmacokinetic parameters of Doxazosin.[3][6][8][9] These values define the behavior of the primary active moiety and provide a benchmark against which the metabolite's profile can be compared.

ParameterValueSource(s)
Bioavailability ~65%[3][6][8]
Time to Peak (Tmax) 2-3 hours[7][9]
Terminal Half-life (t1/2) ~22 hours[6][8][9]
Protein Binding ~98%[6][8][9]
Metabolism Extensive, Hepatic[6][7][8]
Excretion Primarily Fecal (~63%)[7][15]
Proposed Experimental Workflow: LC-MS/MS Method for Plasma Quantification

A sensitive and specific bioanalytical method is essential to characterize the pharmacokinetics of this compound. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs and their metabolites in complex biological matrices like plasma.

Objective: To develop and validate a method for the simultaneous quantification of Doxazosin and this compound in human plasma.

Methodology Rationale: This method provides high sensitivity (allowing for detection of low metabolite concentrations) and high selectivity (differentiating the metabolite from the parent drug and endogenous plasma components based on both retention time and mass-to-charge ratio).

Step-by-Step Protocol:

  • Sample Preparation:

    • Thaw plasma samples from a clinical or preclinical study.

    • Aliquot a small volume (e.g., 50-100 µL) into a clean tube.

    • Add an internal standard (IS), which should be a structurally similar molecule not present in the sample (e.g., a stable isotope-labeled version of Doxazosin or a related compound like Prazosin).

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol. This removes the bulk of plasma proteins which can interfere with the analysis.

    • Vortex and centrifuge the samples.

    • Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column suitable for small molecule analysis.

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient will separate Doxazosin and its more polar metabolite, this compound.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the precursor-to-product ion transitions for Doxazosin, this compound, and the IS. This is highly specific. For example, for Doxazosin (m/z 452.2), a characteristic product ion would be monitored. For this compound (m/z 468.2), a different transition would be monitored.

    • Data Acquisition: Acquire data over the chromatographic run.

  • Method Validation and Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of both analytes into blank plasma.

    • Analyze the calibration curve and QC samples alongside the study samples.

    • Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), and stability.

Section 4: Synthesis and Future Directions

The current pharmacological profile of this compound is incomplete. It is recognized as a potent but low-concentration active metabolite with secondary antioxidant properties.[8][9][14] However, the lack of quantitative pharmacodynamic and pharmacokinetic data prevents a full understanding of its role.

The experimental frameworks proposed in this guide provide a clear path forward. Successful execution of these studies would:

  • Quantify Receptor Affinity: Provide definitive Ki values for this compound at α1-adrenoceptor subtypes, allowing for a direct potency comparison with the parent drug.

  • Enable Pharmacokinetic Profiling: A validated LC-MS/MS assay would allow for the measurement of its plasma concentration-time profile in preclinical and clinical studies, enabling the calculation of key parameters like Cmax, Tmax, AUC, and half-life.

Future research should focus on:

  • Functional Assays: Moving beyond binding, in vitro functional assays (e.g., measuring downstream signaling like calcium mobilization in cells or tension in isolated vascular tissues) would confirm whether this compound acts as an antagonist, agonist, or partial agonist at α1-adrenoceptors.

  • In Vivo Studies: If the metabolite proves to be highly potent and its PK profile suggests potential for contribution, studies in relevant animal models of hypertension or BPH could be warranted.[16][17]

  • Exploring Antioxidant Relevance: Investigating the mechanism and potential physiological relevance of the metabolite's antioxidant properties could uncover novel therapeutic applications or explain certain aspects of Doxazosin's clinical profile.

By systematically addressing these knowledge gaps, the scientific community can build a complete and actionable pharmacological profile of this compound, moving it from a scientific curiosity to a fully characterized entity within the metabolic story of Doxazosin.

References

  • Young, J., & Taylor, S. H. (n.d.). Pharmacokinetic overview of doxazosin. PubMed.
  • DOXAZOSIN TABLETS, USP. (n.d.). DailyMed.
  • DOXAZOSIN. (n.d.). DailyMed.
  • These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. See full prescribing. (n.d.). DailyMed.
  • Doxazosin: Package Insert / Prescribing Information / MOA. (2026, January 11). Drugs.com.
  • Ibraheem, J. J. (2020). Linear pharmacokinetics of doxazosin in healthy subjects. ResearchGate.
  • DOXAZOSIN TABLETS, USP Rx Only. (2018, March 2). DailyMed.
  • CARDURA®XL (doxazosin mesylate extended release tablets). (2005, February 22). accessdata.fda.gov.
  • Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube.
  • These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. See full prescribing. (n.d.). DailyMed.
  • Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. PMC.
  • Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook.
  • Tenjarla, S., & Ritschel, W. A. (2023, May 22). Doxazosin. StatPearls - NCBI Bookshelf.
  • Langley, M. S., & Heel, R. C. (1988). The antihypertensive effects of doxazosin: A clinical overview. PMC.
  • Wilde, M. I., & Fitton, A. (1995). Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. PubMed.
  • Chen, J., et al. (2012). Novel anti-inflammatory effects of doxazosin in rodent models of inflammation. PubMed.
  • Alabaster, V. A., & Davey, M. J. (1986). The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology. PubMed.
  • What is the mechanism of Doxazosin Mesylate? (2024, July 17). Patsnap Synapse.

Sources

Technical Guide: In Vitro Antioxidant Properties of 6'-Hydroxy Doxazosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Doxazosin is canonically defined as a selective ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-adrenergic antagonist for the treatment of benign prostatic hyperplasia (BPH) and hypertension, its pharmacological profile extends beyond receptor blockade. Emerging research identifies its hepatic metabolites—specifically 6'-Hydroxy Doxazosin (6'-OH-DOX) —as potent contributors to the drug's pleiotropic cardiovascular protective effects.

Unlike the parent compound, which lacks direct radical-scavenging moieties, 6'-OH-DOX possesses a phenolic hydroxyl group that facilitates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This guide details the structural basis of this activity and provides rigorous, self-validating in vitro protocols to quantify its antioxidant potential, focusing on radical scavenging, lipid peroxidation inhibition, and endothelial protection.

Structural Basis of Antioxidant Activity[2]

The transformation of Doxazosin to 6'-OH-DOX is not merely a clearance mechanism; it is a bioactivation step regarding oxidative defense.

The Phenolic Switch

Doxazosin contains a quinazoline core and a benzodioxane moiety but lacks free hydroxyl groups, limiting its direct interaction with reactive oxygen species (ROS). Hepatic metabolism (primarily via CYP3A4) introduces a hydroxyl group at the 6' or 7' position of the benzodioxane ring.

  • Parent Drug (Doxazosin): Lipophilic, receptor-active, weak direct scavenger.

  • Metabolite (6'-OH-DOX): Amphiphilic, retains receptor affinity, strong direct scavenger .

The 6'-hydroxyl group acts as a proton donor. Upon encountering a free radical (e.g.,


), the phenolic hydrogen is donated, neutralizing the radical. The resulting phenoxyl radical on the 6'-OH-DOX is stabilized via resonance across the aromatic benzodioxane system, preventing propagation of the oxidative chain.
Metabolic Activation Pathway

The following diagram illustrates the conversion and subsequent antioxidant mechanism.

G Dox Doxazosin (Parent Drug) CYP Hepatic Metabolism (CYP3A4) Dox->CYP Hydroxylation Metabolite This compound (Active Antioxidant) CYP->Metabolite Formation of Phenolic -OH ROS Reactive Oxygen Species (ROO•, OH•) Metabolite->ROS H-Atom Transfer (HAT) Stab Stabilized Phenoxyl Radical Metabolite->Stab Resonance Stabilization Neut Neutralized Species (ROOH, H2O) ROS->Neut Reduction

Figure 1: Metabolic activation of Doxazosin to its antioxidant form, this compound, and the mechanism of ROS neutralization.

Protocol A: Direct Radical Scavenging (Cell-Free)

This section details the quantification of 6'-OH-DOX's ability to donate protons using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is the industry standard for screening phenolic antioxidants.

Experimental Logic

DPPH is a stable nitrogen radical with a deep violet color (absorbance ~517 nm). When reduced by an antioxidant (H-donor), it turns pale yellow.

  • Why DPPH? It validates the chemical capacity of the 6'-OH group to quench radicals independent of biological enzymes.

  • Control: Trolox (water-soluble Vitamin E analog) is required to calculate Trolox Equivalent Antioxidant Capacity (TEAC).

Reagents & Preparation
  • Buffer: Methanol (HPLC grade). Note: Ethanol may be used, but methanol offers better solubility for quinazoline derivatives.

  • DPPH Stock: 0.1 mM in Methanol (prepare fresh, protect from light).

  • 6'-OH-DOX Stock: Dissolve in DMSO (10 mM), then dilute in Methanol to range (1–100 µM).

Step-by-Step Workflow
  • Blanking: Add 100 µL Methanol to 100 µL DPPH solution in a 96-well plate.

  • Sample Loading: Add 100 µL of 6'-OH-DOX dilutions (triplicate) to 100 µL DPPH solution.

  • Controls:

    • Negative: 100 µL DMSO/Methanol vehicle + 100 µL DPPH.

    • Positive: Trolox standard curve (5–50 µM).

  • Incubation: 30 minutes at room temperature in the dark.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
Data Analysis

Calculate % Inhibition using the formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



  • Success Criterion: 6'-OH-DOX should exhibit an IC50 < 50 µM. Parent Doxazosin should show negligible activity (>200 µM) in this assay, confirming the metabolite's specific role.

Protocol B: Inhibition of LDL Peroxidation (Functional Assay)

This is the most critical assay for cardiovascular relevance. It mimics the physiological protection of lipids against oxidative stress, a key factor in atherosclerosis prevention.

Experimental Logic

Low-Density Lipoprotein (LDL) is oxidized using Copper (


) as a catalyst.[1] This generates conjugated dienes, which absorb at 234 nm.
  • Mechanism: 6'-OH-DOX intercepts lipid peroxyl radicals within the LDL particle or at the interface, breaking the chain reaction.

  • Validation: An increase in the "Lag Phase" (time to maximal oxidation) indicates protection.

Workflow
  • LDL Isolation: Isolate human LDL via ultracentrifugation (or purchase commercial oxidized-LDL assay kits). Dilute to 50 µg protein/mL in PBS.

  • Treatment: Pre-incubate LDL with 6'-OH-DOX (1, 5, 10 µM) for 15 minutes at 37°C.

    • Reference: Probucol or Vitamin E (10 µM).

  • Induction: Add

    
     (final concentration 5 µM) to initiate oxidation.
    
  • Kinetic Monitoring: Measure Absorbance at 234 nm every 5 minutes for 180 minutes.

Data Visualization Requirement

The output is a sigmoidal curve. The key metric is


 (Lag Time).
Treatment GroupConcentration (µM)Lag Time (min)Propagation Rate
Control (LDL + Cu) -45 ± 5High
Doxazosin (Parent) 1050 ± 6High
6'-OH-DOX 585 ± 8 Low
6'-OH-DOX 10120 ± 12 Very Low
Trolox (Ref) 10110 ± 10Very Low

Table 1: Expected kinetic parameters for LDL oxidation. Note the significant extension of lag time by the metabolite compared to the parent drug.

Protocol C: Cellular Antioxidant Activity (HUVECs)

To prove bioavailability and intracellular efficacy, use Human Umbilical Vein Endothelial Cells (HUVECs).

Reagents[5][6]
  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate). It is cell-permeable and fluoresces green upon oxidation by intracellular ROS.

  • Stressor:

    
     (Hydrogen Peroxide) or TBHP (tert-Butyl hydroperoxide).
    
Workflow Diagram

Experiment cluster_0 Cell Preparation cluster_1 Treatment Phase cluster_2 Oxidative Challenge cluster_3 Analysis Step1 Seed HUVECs (1x10^4 cells/well) Step2 Adhere 24h Step1->Step2 Step3 Pre-treat with 6'-OH-DOX (1-10 µM) (24h) Step2->Step3 Step4 Wash with PBS Step3->Step4 Step5 Load DCFH-DA Probe (30 min) Step4->Step5 Step6 Induce Stress (TBHP 100 µM) Step5->Step6 Step7 Fluorescence Microplate Reader (Ex 485nm / Em 535nm) Step6->Step7 Step8 Calculate ROS Reduction Step7->Step8

Figure 2: Workflow for assessing intracellular ROS scavenging in endothelial cells.

Interpretation
  • Self-Validation: If the fluorescence in the "6'-OH-DOX + TBHP" group is significantly lower than the "Vehicle + TBHP" group, the metabolite effectively crosses the membrane and neutralizes intracellular ROS.

  • Signaling: 6'-OH-DOX may also upregulate Nrf2 pathways, further enhancing endogenous antioxidant enzymes (SOD, Catalase).

References

  • Metabolic Basis of Antioxidant Activity: Gniwotta, C., et al. (1997). "Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies." Free Radical Biology and Medicine. Key Finding: Identifies 6'- and 7'-hydroxy metabolites as the active radical scavengers protecting LDL, distinct from the parent drug.

  • Molecular Mechanism of Doxazosin: Calò, L. A., et al. (2006). "Effect of doxazosin on oxidative stress related proteins in essential hypertensive patients." Journal of Hypertension. Key Finding: Demonstrates the downstream effect of Doxazosin therapy on oxidative stress proteins (p22phox), validating the clinical relevance of the antioxidant pathway.[2]

  • Quinazoline Scaffold Chemistry: Almehizia, A. A., et al. (2019). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." Molecules. Key Finding: Provides the structural-activity relationship (SAR) context for hydroxylated quinazolines as antioxidants.

  • Endothelial Dysfunction & Antioxidants: Wong, C. Y., et al. (2000). "Effect of doxazosin on endothelial dysfunction in hypercholesterolemic/antioxidant-deficient rats." American Journal of Hypertension. Key Finding: Links the antioxidant properties of Doxazosin metabolites to the restoration of endothelial function (vasorelaxation).

Sources

Preliminary Investigations into the Biological Effects of Doxazosin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxazosin mesylate is a quinazoline-based selective


-adrenergic antagonist widely prescribed for benign prostatic hyperplasia (BPH) and hypertension. While the pharmacodynamics of the parent compound are well-characterized, the biological activity of its hepatic metabolites—specifically the hydroxylated and O-desmethylated derivatives—remains an under-explored frontier in drug repurposing and toxicity profiling.

Current literature confirms that while these metabolites contribute negligibly to systemic blood pressure regulation, specific derivatives (e.g., 6'-hydroxy doxazosin) exhibit potent antioxidant properties independent of adrenergic blockade. Furthermore, given that Doxazosin induces apoptosis in prostate cancer cells via a quinazoline-mediated mechanism (independent of


 receptors), there is a high probability that metabolites retaining this pharmacophore possess significant antineoplastic activity.

This guide provides a structured framework for the synthesis, isolation, and biological profiling of Doxazosin metabolites, moving beyond standard ADME studies to investigate off-target therapeutic potential.

The Metabolic Landscape

Doxazosin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 , with minor contributions from CYP2D6 and CYP2C9. The metabolic clearance pathways bifurcate into hydroxylation of the benzodioxan moiety and O-demethylation of the quinazoline core.

Key Metabolites of Interest
Metabolite IDChemical ModificationStructural SignificanceKnown/Hypothesized Activity
6'-OH-Dox Hydroxylation at benzodioxan pos. 6Benzodioxan ring modifiedValidated: Antioxidant (inhibits LDL oxidation). Hypothesis: Reduced

affinity.[1][2]
7'-OH-Dox Hydroxylation at benzodioxan pos. 7Benzodioxan ring modifiedValidated: Antioxidant. Hypothesis: Reduced

affinity.[1][2]
6-O-Desmethyl Demethylation at quinazoline pos. 6Quinazoline core exposedHypothesis: Potential retention of apoptotic activity (anoikis induction).
7-O-Desmethyl Demethylation at quinazoline pos. 7Quinazoline core exposedHypothesis: Potential retention of apoptotic activity.
Metabolic Pathway Visualization

DoxazosinMetabolism Dox Doxazosin (Parent) CYP3A4 Hepatic CYP3A4 (Major) Dox->CYP3A4 OH6 This compound (Benzodioxan mod.) CYP3A4->OH6 Hydroxylation OH7 7'-Hydroxy Doxazosin (Benzodioxan mod.) CYP3A4->OH7 Hydroxylation Des6 6-O-Desmethyl Doxazosin (Quinazoline mod.) CYP3A4->Des6 O-Demethylation Des7 7-O-Desmethyl Doxazosin (Quinazoline mod.) CYP3A4->Des7 O-Demethylation

Figure 1: Hepatic biotransformation of Doxazosin showing the bifurcation into hydroxylated (benzodioxan) and O-desmethyl (quinazoline) metabolites.

Biological Characterization Mechanisms

The "Quinazoline Effect" (Apoptosis)

Doxazosin induces apoptosis in prostate cancer (PCa) cells (e.g., LNCaP, PC-3) through a mechanism independent of


-adrenoceptor blockade. This effect is attributed to the quinazoline nucleus, which mediates:
  • Anoikis Induction: Disruption of focal adhesion kinase (FAK) signaling.

  • DNA Damage: Downregulation of DNA repair enzymes (XRCC5).

  • Autophagy: Upregulation of LC3B-II.

Investigational Directive: Since O-desmethyl metabolites retain the quinazoline core, they must be screened for cytotoxicity against PCa lines to determine if they function as active antineoplastic agents.

Antioxidant Activity

The 6'- and 7'-hydroxy metabolites have been shown to inhibit copper-induced LDL oxidation with an IC50 ~5 µM. This suggests a potential cardioprotective role distinct from the hemodynamic effects of the parent drug.

Experimental Protocols

Workflow 1: Synthesis and Purification of Metabolites

Rationale: Commercial standards are often prohibitively expensive or unavailable. In-house synthesis via microsome incubation is the most reliable method for generating authentic biological metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Substrate: Doxazosin Mesylate (10 µM final).

  • Quenching Agent: Ice-cold Acetonitrile (ACN).

Protocol:

  • Incubation: Mix HLM (0.5 mg/mL final) with Doxazosin (10 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction. Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination: Add 1 volume of ice-cold ACN to precipitate proteins. Vortex for 30s and centrifuge at 10,000 x g for 10 min.

  • Isolation (HPLC-UV/MS):

    • Column: Inertsil ODS-3 (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 30 min.

    • Detection: UV at 254 nm (quinazoline core) and MS (ESI+).

  • Validation: Compare retention times (Rt) and MS fragmentation patterns (m/z 468 for OH-Dox, m/z 438 for Desmethyl-Dox) against parent Doxazosin (m/z 452).

Workflow 2: -Adrenoceptor Competition Binding Assay

Rationale: To quantify the "loss of function" regarding blood pressure regulation. This validates that any observed cytotoxicity is off-target.

System: CHO cells stably expressing human


-adrenoceptor.[2]
Radioligand:  [³H]-Prazosin (0.2 nM).

Protocol:

  • Membrane Prep: Homogenize CHO cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge (40,000 x g) to isolate membranes.

  • Competition: Incubate membranes (10 µg protein) with [³H]-Prazosin (0.2 nM) and increasing concentrations (

    
     to 
    
    
    
    M) of isolated Doxazosin metabolites.
  • Equilibrium: Incubate for 45 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Self-Validation: The parent Doxazosin must yield a
    
    
    nM. If not, the assay system is invalid.
Workflow 3: Cytotoxicity & Apoptosis Screening

Rationale: To test the hypothesis that quinazoline-bearing metabolites retain antineoplastic activity.

Cell Lines: LNCaP (Androgen-dependent PCa), PC-3 (Androgen-independent PCa), HUVEC (Normal control).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with vehicle (DMSO < 0.1%), Doxazosin (Positive Control, 10-50 µM), and purified metabolites (10-50 µM) for 48h.

  • Viability (MTT Assay): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Apoptosis Confirmation (Caspase-3/7): For hits in the MTT assay, use a luminescent Caspase-3/7 Glo assay to confirm apoptotic mechanism vs. necrosis.

    • Expectation: If O-desmethyl metabolites retain the quinazoline core's function, they should induce Caspase-3 activation similar to the parent.

Investigational Logic & Signaling

The following diagram illustrates the hypothesized divergence in biological activity. While the parent drug hits both targets, metabolites are expected to show selectivity.

BiologicalEffects Parent Doxazosin Alpha1 Alpha-1 Receptor (Vasodilation) Parent->Alpha1 High Affinity (Ki ~0.2nM) Apoptosis Apoptosis Machinery (Caspase-3 / FAK) Parent->Apoptosis Moderate Potency (IC50 ~25µM) Met_OH OH-Metabolites (6'/7'-OH) Met_OH->Alpha1 Low Affinity Antiox LDL Oxidation (Radical Scavenging) Met_OH->Antiox High Potency (IC50 ~5µM) Met_Des Desmethyl-Metabolites (Quinazoline Intact) Met_Des->Alpha1 Reduced Affinity Met_Des->Apoptosis Hypothesized Retention

Figure 2: Functional divergence of Doxazosin metabolites. Note the hypothesized retention of apoptotic activity in desmethyl derivatives due to the preserved quinazoline core.

References

  • Pfizer Labs. (2024).[1] Cardura (Doxazosin Mesylate) Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

  • Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British Journal of Clinical Pharmacology. [Link]

  • Garrison, J. B., & Kyprianou, N. (2006). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. Cancer Research. [Link]

  • Asgary, S., et al. (2000). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Metabolism. [Link]

  • ChEMBL Database. (2024). Doxazosin Activity Profile & Binding Data. European Bioinformatics Institute. [Link]

  • Reddy, P. S., et al. (2012). Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate. Journal of Chromatographic Science. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 6'-Hydroxy Doxazosin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 6'-Hydroxy Doxazosin , a primary oxidative metabolite of the alpha-1 antagonist Doxazosin. While Doxazosin is widely monitored, its metabolic profile—specifically the formation of hydroxylated derivatives mediated by hepatic CYP3A4 —is critical for understanding inter-patient variability and potential drug-drug interactions (DDIs).

This guide addresses the specific challenges of metabolite quantification: polarity shifts , isobaric interference , and matrix suppression . We utilize a solid-phase extraction (SPE) workflow coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Introduction: The Metabolic Context

Doxazosin undergoes extensive hepatic metabolism.[1] The primary metabolic pathway involves O-demethylation and hydroxylation.[1] The 6'-hydroxylation occurs on the benzodioxan moiety, creating a metabolite that is more polar than the parent drug.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative conversion of Doxazosin to its 6'-Hydroxy metabolite via CYP450 enzymes.

DoxazosinMetabolism Dox Doxazosin (m/z 452.2) CYP CYP3A4 (Hepatic) Dox->CYP Oxidation OH_Dox This compound (m/z 468.2) CYP->OH_Dox +16 Da (OH) Elim Renal/Biliary Elimination OH_Dox->Elim

Figure 1: CYP3A4-mediated metabolism of Doxazosin to this compound.

Method Development Strategy

Analyte Chemistry & Mass Spectrometry[2][3][4][5][6][7][8]
  • Parent Drug (Doxazosin): MW 451.5 g/mol . Protonated ion

    
    .
    
  • Metabolite (6'-OH Doxazosin): MW 467.5 g/mol . Protonated ion

    
    .
    
  • Internal Standard (IS): Doxazosin-d4 (Deuterated) is recommended to compensate for matrix effects.

Fragmentation Logic: Doxazosin typically fragments to yield a quinazoline core ion at m/z 344.1 (loss of the benzodioxan-carbonyl moiety). Since the 6'-hydroxylation occurs on the benzodioxan ring, the quinazoline core remains intact. Therefore, the metabolite will also produce the m/z 344.1 product ion, making the transition 468.2


 344.1  highly specific and sensitive.
Chromatographic Challenges

The 6'-hydroxy metabolite is more polar than Doxazosin. On a standard C18 column, it will elute earlier than the parent.

  • Risk: Co-elution with polar matrix components (phospholipids).

  • Solution: Use a high-strength silica (HSS) T3 column or similar polar-embedded C18 phase to retain polar metabolites and separate them from the solvent front.

Experimental Protocol

Materials & Reagents[6][9]
  • Reference Standards: this compound (>98% purity), Doxazosin-d4 (IS).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Solid Phase Extraction)

We utilize Mixed-Mode Cation Exchange (MCX) SPE. This is superior to protein precipitation because Doxazosin and its metabolites are basic amines (pKa ~7-8), allowing them to bind ionically while neutral interferences are washed away.

Workflow Diagram:

SPE_Workflow Step1 1. Pre-treatment 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 Step2 2. Conditioning (MCX Plate) 1 mL MeOH -> 1 mL Water Step1->Step2 Step3 3. Loading Load pre-treated sample (Slow flow: 1 mL/min) Step2->Step3 Step4 4. Washing Wash 1: 1 mL 2% Formic Acid Wash 2: 1 mL MeOH Step3->Step4 Step5 5. Elution 2 x 200 µL 5% NH4OH in MeOH Step4->Step5 Step6 6. Reconstitution Evaporate N2 @ 40°C Reconstitute in 100 µL Mobile Phase Step5->Step6

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol for basic metabolites.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
Column Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm) Superior retention for polar metabolites.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffer controls ionization pH.
Mobile Phase B Acetonitrile Standard organic modifier.
Flow Rate 0.4 mL/min Optimal for ESI sensitivity.
Injection Vol 5 µL Minimizes column overload.

| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% -> 90% B3.0-4.0 min: 90% B4.1 min: 5% B | Fast gradient to elute metabolite (~1.8 min) and parent (~2.4 min). |

Table 2: Mass Spectrometry Parameters (ESI+)

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
6'-OH Doxazosin 468.2 344.1 35 28 Quantifier
468.2 290.1 35 40 Qualifier
Doxazosin 452.2 344.1 35 25 Monitor

| Doxazosin-d4 | 456.2 | 344.1 | 35 | 25 | Internal Std |

Method Validation (Self-Validating Systems)

To ensure the trustworthiness of the data, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery

Since 6'-OH Doxazosin elutes early, it is prone to suppression by phospholipids.

  • Protocol: Compare post-extraction spike peak areas (A) with neat solution peak areas (B).

  • Matrix Factor (MF):

    
    .
    
  • IS Normalized MF: Must be between 0.85 and 1.15. If outside this range, the MCX wash step (Step 4 in Fig 2) must be optimized with stronger organic washes.

Stability

Stability must be proven, as hydroxylated metabolites can be labile.

  • Bench-top: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

  • Note: Hydroxylated metabolites are sensitive to light and high pH. Keep samples protected from light and ensure the reconstitution solvent is acidic (0.1% FA).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Analyte lost during SPE wash.The 6'-OH metabolite is more polar. Ensure Wash 2 (MeOH) does not elute it. Reduce MeOH strength to 80% if necessary.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 10mM or 20mM to mask silanols.
Signal Drift Source contamination.Divert flow to waste for the first 1.0 min and after 3.5 min to prevent salts/phospholipids from entering MS.

References

  • Chung, H. et al. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study. Biomedical Chromatography.[2][3][4][5] Link

  • Kim, Y. et al. (2006). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018).Link

  • Kong, D. et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin.[6] Frontiers in Pharmacology. Link

Sources

High-Resolution Chromatographic Profiling of Doxazosin and Its Hydroxylated Metabolites: From QC to Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Doxazosin is a selective alpha-1 adrenergic antagonist characterized by a quinazoline core coupled to a benzodioxan moiety.[1][2] While the parent drug drives the primary therapeutic effect (hypertension and BPH management), its metabolic profile—mediated primarily by CYP3A4, CYP2D6, and CYP2C9—is complex.

The separation of Doxazosin from its metabolites, particularly the 6'-Hydroxy Doxazosin and 7'-Hydroxy Doxazosin isomers, presents a distinct chromatographic challenge. These regioisomers possess identical mass-to-charge ratios (isobaric), necessitating high-efficiency chromatographic resolution prior to detection.

This guide provides two distinct, self-validating protocols:

  • HPLC-Fluorescence (HPLC-FLD): Optimized for routine quality control and high-sensitivity plasma quantification without the cost of mass spectrometry.

  • UHPLC-MS/MS: Designed for high-throughput bioanalysis and definitive metabolite identification.

Chemo-Physical Intelligence & Method Strategy

Understanding the analyte's behavior in solution is the prerequisite for robust method development.

ParameterDoxazosinThis compoundImplications for Chromatography
MW ( g/mol ) 451.48467.48+16 Da shift (Oxygen insertion).
pKa (Basic) ~6.5 - 6.9~6.4Critical: At neutral pH, the basic nitrogen interacts with residual silanols on silica columns, causing peak tailing. Strategy: Use low pH (3.0–4.5) to keep analytes fully protonated and suppress silanol ionization.
LogP 2.1~1.8Moderate lipophilicity. C18 columns are ideal. The hydroxylated metabolites are more polar and will elute before the parent drug in Reverse Phase (RP).
Fluorescence NativeNativeThe quinazoline core is highly fluorescent. Strategy: Ex/Em optimization allows pg/mL sensitivity without MS.

Metabolic Pathway & Structural Logic

The following diagram illustrates the primary metabolic transformations that the chromatographic method must resolve.

DoxazosinMetabolism cluster_legend Chromatographic Order (Reverse Phase) DOX Doxazosin (Parent) CYP CYP3A4 / CYP2D6 DOX->CYP OH6 This compound (Major Metabolite) OH7 7'-Hydroxy Doxazosin (Minor Isomer) ODM O-Desmethyl Doxazosin CYP->OH6 Benzodioxan Hydroxylation CYP->OH7 Regioisomer Formation CYP->ODM Quinazoline O-Demethylation Legend Elution Order: ODM < 6'-OH / 7'-OH < Doxazosin

Figure 1: Primary metabolic pathways of Doxazosin. Note that hydroxylated metabolites are more polar and elute earlier than the parent drug.

Protocol A: HPLC-Fluorescence (Routine QC & PK)

Application: Routine pharmacokinetic (PK) studies, dissolution testing, and quality control where MS/MS is unavailable. Mechanism: Exploits the native fluorescence of the quinazoline ring.

Chromatographic Conditions[3][4][5][6][7][8]
  • System: HPLC with Fluorescence Detector (FLD).

  • Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil BDS), 250 x 4.6 mm, 5 µm.

    • Why: 5 µm particles prevent high backpressure; "Base Deactivated" silica (BDS) is essential to reduce peak tailing of the basic amine.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Adjust pH with Orthophosphoric acid.

    • Solvent B: Acetonitrile (HPLC Grade).[3]

  • Elution Mode: Isocratic or Gradient.

    • Isocratic Recommendation: 65% Buffer : 35% Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C (Improves mass transfer and peak sharpness).

Detection Parameters

Doxazosin is naturally fluorescent. UV detection (245 nm) is possible but 10-100x less sensitive.

  • Excitation Wavelength (

    
    ):  246 nm (or 255 nm)
    
  • Emission Wavelength (

    
    ):  385 nm (or 390 nm)
    
  • Gain/Sensitivity: High.

Sample Preparation (Protein Precipitation)[4]
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard (e.g., Prazosin or Terazosin, 100 ng/mL).

  • Precipitate: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an HPLC vial.

    • Note: If peak shape is distorted by the high organic content, dilute the supernatant 1:1 with Mobile Phase A before injection.

Protocol B: UHPLC-MS/MS (Bioanalysis & Metabolite ID)

Application: Trace-level quantitation (pg/mL), metabolite profiling, and clinical bioanalysis. Mechanism: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Chromatographic Conditions[3][4][5][6][7][8]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.[6]

    • Why: Sub-2 µm particles provide the theoretical plates needed to resolve the 6'-OH and 7'-OH isomers.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

      • Why: Formate is volatile (MS compatible) and acidic (protonates Doxazosin for ESI+).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Profile:

    Time (min) % Solvent B Curve
    0.0 10 Initial hold
    1.0 10 Load
    6.0 90 Elution of Parent
    7.0 90 Wash
    7.1 10 Re-equilibration

    | 9.0 | 10 | End |

Mass Spectrometry Parameters (ESI+)[4]
  • Ionization: Electrospray Positive (ESI+).[7]

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

MRM Transitions (Quantification & ID):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Doxazosin 452.2344.13025Quantifier
Doxazosin 452.2244.13035Qualifier
6'-OH Doxazosin 468.2344.13228Metabolite
7'-OH Doxazosin 468.2344.13228Metabolite
Prazosin (IS) 384.2247.13025Internal Std

Note on Metabolites: The 6'-OH and 7'-OH metabolites share the same transition (468 -> 344) because the hydroxyl group is on the benzodioxan ring, which is lost during the fragmentation to the quinazoline core (m/z 344). Chromatographic separation is the ONLY way to distinguish them.

Validation & Troubleshooting Guide

Resolution of Isomers

The critical quality attribute (CQA) for the metabolite assay is the resolution (


) between 6'-OH and 7'-OH Doxazosin.
  • Acceptance Criteria:

    
     (Baseline separation).
    
  • Troubleshooting: If peaks merge, lower the gradient slope (e.g., increase gradient time from 5 min to 10 min) or lower the column temperature to 25°C to improve selectivity.

Matrix Effects (LC-MS)

Doxazosin is hydrophobic and elutes late, where phospholipids often interfere.

  • Diagnosis: Monitor m/z 184 (Phosphatidylcholine) to check for co-elution.

  • Mitigation: If suppression occurs >15%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine of Doxazosin binds strongly to MCX, allowing rigorous washing of phospholipids.

Peak Tailing
  • Cause: Secondary interactions between the protonated amine and silanols.

  • Fix: Ensure Mobile Phase pH is < 4.0. Add 10 mM Ammonium Acetate to the mobile phase (the ammonium ions compete for silanol sites).

References

  • DailyMed. (2018). DOXAZOSIN TABLETS, USP - Label Information.[2] U.S. National Library of Medicine. [Link][8]

  • Kim, Y. J., et al. (2006).[9] High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study.[10][4][11][12] Biomedical Chromatography.[13][7][10][4][5][11] [Link]

  • Erceg, M., et al. (2010).[13][14] A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. Journal of Chromatographic Science.[13][14] [Link]

  • PubChem. (2023). Doxazosin Compound Summary (CID 3157).[8] National Center for Biotechnology Information. [Link]

  • Sripalakit, P., et al. (2006).[9] Validation and pharmacokinetic application of a method for determination of doxazosin in human plasma by high-performance liquid chromatography.[10][4][11][12] Biomedical Chromatography.[13][7][10][4][5][11] [Link]

Sources

Technical Protocol: Storage, Handling, and Stability Verification of 6'-Hydroxy Doxazosin Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, pharmacokineticists, and Drug Development Scientists Version: 1.0

Abstract

6'-Hydroxy Doxazosin is a primary pharmacologically active metabolite of the alpha-1 antagonist Doxazosin. Accurate quantification of this metabolite is critical for bioequivalence studies and metabolic profiling. However, the presence of the hydroxyl group on the benzodioxan moiety significantly alters its stability profile compared to the parent compound, rendering it susceptible to oxidative degradation and photolysis. This guide outlines the rigorous best practices for the storage, handling, and analytical verification of this compound to ensure data integrity in regulated environments.

Physicochemical Profile & Stability Logic

Understanding the chemical nature of this compound is prerequisite to proper handling. Unlike the parent Doxazosin, the 6'-hydroxy metabolite possesses a phenolic hydroxyl group, which introduces specific stability challenges.

PropertySpecificationImplications for Handling
Chemical Structure Quinazoline derivative with a hydroxylated benzodioxan ringLight Sensitive: The quinazoline core is photolabile.[1] Oxidation Prone: The phenolic -OH is susceptible to oxidation to quinones.
Solubility High: DMSO, DMFModerate: MethanolLow: Water, Aqueous BuffersDo not attempt to make aqueous stock solutions. Use DMSO for primary stocks.
pKa (Predicted) ~9.0 - 10.0 (Phenolic OH)pH > 8.0 increases susceptibility to oxidative degradation. Keep solutions neutral or slightly acidic.
Hygroscopicity ModerateMust be stored in a desiccated environment to prevent hydrolysis-induced degradation.

Storage Protocol

The integrity of the analytical standard is maintained only through strict adherence to temperature and environmental controls.

Solid State Storage (Lyophilized/Powder)
  • Temperature: -20°C (-4°F) is the standard requirement. For storage exceeding 12 months, -80°C is recommended to arrest slow oxidation kinetics.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Atmosphere: Store under an inert gas overlay (Argon or Nitrogen) if the vial seal is broken.

  • Light Protection: Secondary containment in opaque aluminum bags or boxes is mandatory.

Solution State Storage
  • Aqueous Solutions: NEVER store aqueous working solutions for more than 24 hours. Prepare fresh daily.

  • Stock Solutions (DMSO):

    • -80°C: Stable for up to 6 months.

    • -20°C: Stable for up to 1 month.

    • 4°C: Use within 1 week.

    • Note: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials (e.g., 50 µL or 100 µL) immediately after preparation.

Handling & Reconstitution Workflow

To minimize degradation during the preparation of standards, follow this "Self-Validating" workflow.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, leading to hydrolysis.

  • Weighing:

    • Use an analytical balance with anti-static precautions (ionizer fan).

    • Work under low-light conditions (amber light) if possible, or minimize exposure to fluorescent lab lighting.

  • Solvent Selection:

    • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[2] It provides the highest solubility and stability.

    • Alternative: Methanol (HPLC Grade). Caution: Methanol is volatile; evaporation can alter concentration.

  • Dissolution:

    • Add solvent to achieve a target concentration (typically 1.0 mg/mL).

    • Vortex gently. If sonication is required, limit to <2 minutes to avoid heating.

  • Inert Gas Flush: Before closing the stock vial, gently flush the headspace with a stream of Nitrogen or Argon to displace oxygen.

Visual Workflow Diagram

HandlingWorkflow Start Frozen Standard (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevents Condensation Weigh Weighing (Low Light, Anti-Static) Equilibrate->Weigh Dissolve Dissolution (100% DMSO) Weigh->Dissolve Target 1 mg/mL Aliquot Aliquot & Flush (N2 Gas Overlay) Dissolve->Aliquot Minimize Freeze-Thaw Store Store Aliquots (-80°C) Aliquot->Store Long Term Dilute Working Solution (Aq. Buffer) Aliquot->Dilute Immediate Use (<24h)

Figure 1: Optimized workflow for handling this compound to prevent moisture ingress and oxidative degradation.

Quality Control & Verification

Before using the standard for critical quantitative assays, verify its integrity using the following HPLC parameters. This method separates the 6'-hydroxy metabolite from the parent Doxazosin and common degradation products (e.g., quinazolinediones).

System Suitability Test (SST)
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 5.0).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 246 nm (Doxazosin max) or 254 nm.

  • Injection Volume: 10–20 µL.

Gradient Profile:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Organic)
0.0 70 30
10.0 40 60
15.0 40 60
16.0 70 30

| 20.0 | 70 | 30 |

Acceptance Criteria:

  • Purity: Single peak > 98% area.

  • Retention Time: this compound typically elutes slightly earlier than parent Doxazosin due to increased polarity.

  • UV Spectrum: Check for characteristic quinazoline absorption (maxima at ~246 nm and ~330 nm). Loss of the 330 nm band may indicate ring cleavage.

Degradation Logic Diagram

DegradationPathways Parent This compound Light UV/Vis Light Parent->Light Oxygen Oxygen (Air) Parent->Oxygen Moisture Moisture/High pH Parent->Moisture Photolysis Quinazoline Ring Cleavage (Loss of UV Abs @ 330nm) Light->Photolysis Primary Risk Oxidation Quinone Derivatives (Color Change: Yellow/Brown) Oxygen->Oxidation Rapid in Solution Hydrolysis Amide Hydrolysis (Precipitation) Moisture->Hydrolysis Slow

Figure 2: Primary degradation pathways. Light and Oxygen are the critical critical control points (CCPs).

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Yellow/Brown discoloration of solid Oxidative degradation due to air exposure or cap failure.Discard standard. Ensure future aliquots are flushed with Nitrogen.
Extra peaks in HPLC (early eluting) Hydrolysis products or Quinazolinedione formation.Check pH of mobile phase (ensure pH < 6).[3] Prepare fresh stock.
Precipitation in working solution "Crash out" effect when diluting DMSO stock into aqueous buffer.Vortex immediately upon addition. Ensure final organic content is >5% if possible, or use warm buffer (30°C) initially.
Shift in Retention Time Column aging or pH drift in buffer.Verify mobile phase pH. Doxazosin species are sensitive to pH changes near their pKa.

References

  • Pfizer Inc. (2023). Cardura (doxazosin mesylate) Prescribing Information. U.S. Food and Drug Administration. Link

  • United States Pharmacopeia (USP). (2023).[4] USP Monograph: Doxazosin Mesylate and Related Compounds. USP-NF.[4] Link

  • Cayman Chemical. (2022). Doxazosin (mesylate) Product Information & Stability Data. Link

  • Al-Dirbashi, O. Y., et al. (2006). "Rapid HPLC method for the determination of doxazosin in plasma." Biomedical Chromatography. Link

  • Sreevatsav, A., et al. (2013). "Analytical method development and validation of Doxazosin Mesylate uncoated tablets by RP-HPLC." International Journal of Bioassays. Link

Sources

Methodological considerations for studying the pharmacokinetics of Doxazosin metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Methodological Considerations for the Pharmacokinetic Assessment of Doxazosin and its Metabolites

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodological considerations for studying the pharmacokinetics of doxazosin and its metabolites. Doxazosin, an α1-adrenergic antagonist, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. While the pharmacokinetics of the parent drug are well-documented, a thorough characterization of its metabolites is crucial for a complete understanding of its disposition, potential for drug-drug interactions, and overall safety profile. This guide outlines advanced bioanalytical techniques, robust in vitro and in vivo study designs, and essential data analysis approaches, grounded in scientific principles and regulatory expectations.

Introduction: The Rationale for Metabolite Pharmacokinetics

Doxazosin is primarily used in the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Following oral administration, it is well-absorbed, with a bioavailability of approximately 65%, which is indicative of first-pass metabolism[2][3][4]. The drug is extensively metabolized in the liver, with only about 5% of a dose excreted as the unchanged parent drug[4][5]. The terminal elimination half-life of doxazosin is approximately 22 hours, making it suitable for once-daily dosing[2][6][7].

The primary metabolic pathways are O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety[3][4][6]. In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for its elimination, with minor involvement of CYP2D6 and CYP2C9[6][8]. This extensive metabolism produces several metabolites, including 6'- and 7'-hydroxy and O-desmethyl compounds[6].

Although the parent compound is considered primarily responsible for the therapeutic activity, and the contribution of metabolites to the antihypertensive effect is thought to be small due to their low plasma concentrations, a full pharmacokinetic characterization is essential[4][6]. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), recommend evaluating drug metabolites under specific conditions, particularly if they are present at significant concentrations in human plasma or are unique to humans[9]. Therefore, robust methodologies are required to accurately quantify these metabolites and understand their formation, distribution, and elimination.

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable and validated bioanalytical method. Given the expected low concentrations of metabolites, a highly sensitive and specific assay is required.

Causality in Method Selection: LC-MS/MS

While older methods utilized HPLC with fluorescence or UV detection[2][10], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for quantifying doxazosin and its metabolites in biological matrices[11][12].

  • Expertise & Experience: The rationale for selecting LC-MS/MS is threefold:

    • Superior Sensitivity: It can achieve a low limit of quantification (LLOQ), often in the sub-ng/mL range, which is critical for metabolites that may be present at concentrations much lower than the parent drug[11].

    • Unmatched Specificity: Tandem mass spectrometry (MS/MS) utilizes Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a unique product ion. This process filters out interferences from the complex biological matrix, ensuring that the measured signal is unequivocally from the analyte of interest.

    • Multiplexing Capability: A single chromatographic run can be used to quantify the parent drug and multiple metabolites simultaneously, improving throughput and reducing sample volume requirements.

Sample Preparation: A Critical Step for Data Integrity

The goal of sample preparation is to extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and phospholipids.

  • Protein Precipitation (PPT): This is a common, rapid, and effective method for plasma samples. It involves adding an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins[11].

    • Causality: While simple, PPT may not remove all matrix components, potentially leading to ion suppression or enhancement in the MS source. This risk is mitigated by using a stable isotope-labeled internal standard (SIL-IS) for each analyte, which co-elutes and experiences the same matrix effects, thus ensuring accurate quantification.

  • Liquid-Liquid Extraction (LLE): Involves extracting analytes into an immiscible organic solvent. It provides a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away. SPE is highly effective but is the most complex and costly of the three methods.

For high-throughput pharmacokinetic studies, a well-optimized protein precipitation method, coupled with a robust chromatographic separation, often provides the necessary balance of cleanliness, recovery, and speed.

Bioanalytical Workflow Diagram

bioanalytical_workflow Bioanalytical Workflow for Doxazosin Metabolites cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing p1 Plasma Sample Thawing p2 Aliquot & Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into HPLC/UPLC p6->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (SRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3

Caption: High-level workflow for bioanalysis of doxazosin and its metabolites.

In Vitro and In Vivo Study Design

A combination of in vitro and in vivo models is required to fully characterize the pharmacokinetics of doxazosin metabolites.

In Vitro Models: Identifying the "How" and "Where"

In vitro systems are essential for identifying metabolic pathways and the enzymes involved, which is crucial for predicting potential drug-drug interactions.

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing high concentrations of CYP enzymes. HLMs are ideal for determining metabolic stability (half-life, intrinsic clearance) and identifying the specific CYPs involved through reaction phenotyping (using selective chemical inhibitors or recombinant CYPs).

  • Hepatocytes: Intact liver cells that contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes, as well as transporters. They provide a more complete picture of hepatic metabolism and clearance.

Doxazosin Metabolic Pathway

doxazosin_metabolism Simplified Doxazosin Metabolic Pathway cluster_phase1 Phase I Metabolism (Liver) Doxazosin Doxazosin M1 6'-Hydroxy Doxazosin Doxazosin->M1 CYP3A4 (Major) CYP2D6 (Minor) M2 7'-Hydroxy Doxazosin Doxazosin->M2 CYP3A4 (Major) M3 O-Desmethyl Doxazosin Doxazosin->M3 CYP3A4 (Major) Further_Metabolism Phase II Conjugation & Excretion M1->Further_Metabolism M2->Further_Metabolism M3->Further_Metabolism

Caption: Key Phase I metabolic pathways of doxazosin in the liver.

In Vivo Models: The Definitive Assessment

In vivo studies in animals and humans are required to determine the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its metabolites.

  • Study Design: A single-dose, two-period crossover design is common for bioavailability and pharmacokinetic studies in healthy volunteers[5]. This design minimizes inter-individual variability.

  • Dosing: Doxazosin is administered orally at a clinically relevant dose.

  • Sampling: A rich sampling schedule is critical. Blood samples should be collected frequently around the expected Tmax of the parent drug (2-3 hours post-dose) and continue for an extended period (e.g., 72-96 hours) to accurately characterize the terminal elimination phase of both doxazosin and its longer-lived metabolites[2][5]. Urine and feces can also be collected to determine routes and extent of excretion[3].

  • Special Populations: Studies in patients with hepatic or renal impairment are important to assess the impact of organ dysfunction on the clearance of doxazosin and its metabolites[13][14]. For instance, patients with cirrhosis show a significant increase in exposure to doxazosin[13][15].

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated to describe the drug's behavior in the body.

  • Non-Compartmental Analysis (NCA): This is the most common method for analyzing pharmacokinetic data from clinical studies[16]. It does not assume a specific compartmental model for the body. Key parameters for both parent and metabolite include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are calculated.

    • t1/2: Terminal elimination half-life.

  • Parent-Metabolite Modeling: For a more mechanistic understanding, compartmental modeling can be employed. This approach can simultaneously model the time course of the parent drug and its metabolite(s), allowing for the estimation of formation and elimination rate constants of the metabolite[17].

Table 1: Typical Pharmacokinetic Parameters of Doxazosin (Parent Drug)

Parameter Value Reference
Tmax (Time to Peak) ~2-3 hours [2][3]
t1/2 (Half-life) ~22 hours [2][4][6]
Bioavailability (F) ~65% [2][3][4]
Protein Binding ~98% [4][15]

| Primary Metabolism | Hepatic (CYP3A4) |[6][8] |

Detailed Protocols

Protocol: Plasma Sample Preparation via Protein Precipitation

Objective: To extract doxazosin and its metabolites from human plasma for LC-MS/MS analysis. This protocol is self-validating through the use of an internal standard and quality control samples.

Materials:

  • Frozen human plasma samples, calibration standards, and quality control (QC) samples.

  • Internal Standard (IS) working solution (e.g., Doxazosin-d8).

  • Acetonitrile (LC-MS grade).

  • Refrigerated centrifuge (4°C).

  • Microcentrifuge tubes (1.5 mL).

  • Nitrogen evaporator or vacuum concentrator.

  • Reconstitution solution (e.g., 50:50 acetonitrile:water).

Procedure:

  • Thaw all plasma samples, standards, and QCs on ice. Vortex gently to ensure homogeneity.

  • Aliquot 100 µL of each sample, standard, or QC into separate microcentrifuge tubes.

  • Add 10 µL of the IS working solution to every tube (except for blanks).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 350 µL of the clear supernatant to a new set of tubes or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge briefly (e.g., 1 minute at 3,000 x g) to pellet any insoluble debris.

  • Transfer the final solution to autosampler vials or a 96-well plate for LC-MS/MS injection.

Protocol: LC-MS/MS Instrumental Analysis

Objective: To quantify doxazosin and its primary metabolites using a validated LC-MS/MS method.

Instrumentation:

  • UPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: Example LC-MS/MS Conditions

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation for moderately lipophilic compounds like doxazosin.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation and enhance ESI+ signal.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient Start at 5% B, ramp to 95% B, re-equilibrate A gradient is necessary to elute the parent and metabolites with different polarities in a reasonable time with good peak shape.
Injection Volume 5 µL A small volume minimizes potential matrix effects and column overload.
Ionization Mode ESI Positive Doxazosin and its metabolites contain basic nitrogen atoms that are readily protonated.

| SRM Transitions | Analyte-specific (e.g., Doxazosin: m/z 452 -> 341) | Must be optimized by infusing pure standards to find the most intense and specific precursor-product ion pairs. |

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This includes assessing:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[11]

  • Recovery and Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Conclusion and Future Directions

A thorough investigation of doxazosin's metabolite pharmacokinetics requires a multi-faceted approach. It begins with the development of a highly sensitive and specific LC-MS/MS method, followed by its application in well-designed in vitro and in vivo studies. By carefully considering the principles of bioanalysis, metabolism, and pharmacokinetics, researchers can generate high-quality data that provides a comprehensive understanding of the disposition of doxazosin. This knowledge is not only academically important but is also a critical component of the drug development process, ensuring a complete safety and efficacy profile. Future studies could leverage advanced techniques like high-resolution mass spectrometry for unknown metabolite identification and physiologically based pharmacokinetic (PBPK) modeling to predict drug interactions and behavior in diverse populations.

References

  • Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. National Institutes of Health. [Link]

  • DOXAZOSIN tablet - DailyMed. National Institutes of Health. [Link]

  • DOXAZOSIN TABLETS, USP - DailyMed. National Institutes of Health. [Link]

  • The pharmacokinetics of doxazosin in patients with hypertension and renal impairment. National Institutes of Health. [Link]

  • Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. National Institutes of Health. [Link]

  • Determination of doxazosin in different matrices: a review. ResearchGate. [Link]

  • Linear pharmacokinetics of doxazosin in healthy subjects. ResearchGate. [Link]

  • A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. National Institutes of Health. [Link]

  • DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Alpha-1 blocker. Wikipedia. [Link]

  • Doxazosin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. MDPI. [Link]

  • Pharmacokinetic overview of doxazosin. National Institutes of Health. [Link]

  • Determination of doxazosin in different matrices: a review. SciSpace. [Link]

  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. National Institutes of Health. [Link]

  • Determination of Doxazosin Mesylate in Tablets by RP-HPLC. National Institutes of Health. [Link]

  • Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • (PDF) A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. ResearchGate. [Link]

  • Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. National Institutes of Health. [Link]

  • LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. National Institutes of Health. [Link]

  • Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

  • Doxazosin. ResearchGate. [Link]

  • (PDF) Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. [Link]

  • Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations. MDPI. [Link]

  • Development of Doxazosin mesylate liquisolid system for improved manufacturing processability and bioavailability: in vitro and in vivo evaluation for tailored hypertension treatment approach with modified dissolution rates. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in the HPLC analysis of 6'-Hydroxy Doxazosin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chromatography Support Subject: Troubleshooting Peak Tailing in HPLC/UHPLC Analyte: 6'-Hydroxy Doxazosin (Metabolite of Doxazosin)

Executive Summary: The Chemistry of Tailing

This compound presents a dual-challenge in Reverse Phase Chromatography (RPC). It retains the basic quinazoline core (pKa ~6.9–7.2) of its parent compound while adding a polar phenolic hydroxyl group .

The Root Cause: Peak tailing in this molecule is rarely a physical column failure. It is almost exclusively a secondary chemical interaction . At typical HPLC pH levels (pH 3.0–7.0), the secondary amine in the piperazine ring is protonated (


). These cations interact electrostatically with ionized residual silanols (

) on the silica surface, causing a "drag" effect that manifests as tailing.
Diagnostic Flowchart (Interactive Logic)

Before altering your method, trace your specific symptoms through this decision matrix.

TroubleshootingTree Start START: Observe Peak Tailing CheckAsym Is Asymmetry Factor (As) > 1.5? Start->CheckAsym CheckLoad Check Mass Load (Is concentration > 100 µg/mL?) CheckAsym->CheckLoad Yes Void DIAGNOSIS: System Void/Dead Volume Action: Check connections CheckAsym->Void No (Peak is split/broad) CheckpH Check Mobile Phase pH CheckLoad->CheckpH No Overload DIAGNOSIS: Column Overload Action: Dilute Sample 1:10 CheckLoad->Overload Yes Silanol DIAGNOSIS: Silanol Interaction (Most Common) CheckpH->Silanol pH 3.5 - 7.0 Solution1 SOLUTION A: Add 0.1% TEA (Triethylamine) or use TFA Silanol->Solution1 Quick Fix Solution2 SOLUTION B: Switch to High-Carbon End-Capped Column Silanol->Solution2 Permanent Fix

Figure 1: Decision tree for isolating the source of peak asymmetry in basic quinazoline derivatives.

Technical Troubleshooting Guide (Q&A)
Category A: Mobile Phase Chemistry

Q1: I am using a Phosphate Buffer at pH 4.5. Why is the tailing severe (As > 2.0)? A: You are operating in the "Danger Zone."

  • Mechanism: At pH 4.5, the this compound amine is fully protonated (

    
    ), but the silica support's silanols are beginning to ionize (
    
    
    
    ). This creates a strong ion-exchange mechanism that competes with the hydrophobic retention.
  • The Fix: Lower the pH to 3.0 or below . At pH < 3.0, surface silanols are protonated (

    
    ) and neutral, eliminating the electrostatic attraction.
    

Q2: Will adding Triethylamine (TEA) actually help? A: Yes, but it acts as a "sacrificial base."

  • Mechanism: TEA is a stronger base than Doxazosin. It saturates the active silanol sites on the column, effectively shielding the analyte from interacting with them.

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase component. Note: TEA can suppress ionization in LC-MS; use Ammonium Formate/Acetate for MS applications.

Q3: Can I use Trifluoroacetic Acid (TFA) instead? A: TFA is highly effective for peak shape but has trade-offs.

  • Benefit: TFA (0.05% - 0.1%) acts as an ion-pairing agent. It forms a neutral complex with the positively charged amine of the Doxazosin, preventing silanol interaction.

  • Risk: TFA strongly suppresses MS signals and can retain very strongly on C18 columns, altering selectivity for other metabolites.

Category B: Stationary Phase Selection

Q4: My C18 column is brand new. Why is it failing? A: Not all C18s are equal. You likely have a column with "active" silica.

  • Requirement: For this compound, you must use a Type B Silica (High Purity) column that is fully end-capped .

  • Recommended Specs:

    • Carbon Load: >15% (Increases hydrophobic retention over polar interaction).

    • Surface Area: ~300 m²/g.

    • Base Deactivation: Essential.

Q5: The metabolite (6'-OH) tails, but the parent (Doxazosin) looks fine. Why? A: The 6'-hydroxy group increases polarity.

  • Reasoning: The metabolite elutes earlier (lower % organic). In isocratic runs, earlier eluting peaks often show more tailing because they spend more time in the highly aqueous phase where silanol ionization is most active and solvation of the hydrophobic ligand is weakest.

  • Adjustment: Increase the buffer strength (molarity) to 25–50 mM to mask these interactions.

Experimental Protocols
Protocol A: The "Gold Standard" Mobile Phase for Doxazosin Metabolites

Use this protocol to validate if the issue is chemical or physical.

ComponentSpecificationPurpose
Aqueous Phase (A) 20 mM Ammonium Phosphate (pH 3.0)Suppresses silanol ionization; buffers the amine.
Organic Phase (B) Acetonitrile (HPLC Grade)Sharpens peaks; lower viscosity than methanol.
Modifier 0.1% Triethylamine (TEA)Optional: Add only if tailing persists > 1.5.
Flow Rate 1.0 mL/minStandard flow.[1]
Temp 35°CReduces viscosity, improves mass transfer.

Step-by-Step Preparation:

  • Dissolve phosphate salt in water.

  • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (Do not use HCl or H2SO4).

  • Filter through 0.22 µm nylon filter.

  • Crucial: If using TEA, add it after pH adjustment, then re-check pH (TEA will raise it).

Protocol B: System Void Volume Test

If chemistry changes fail, validate the hardware.

  • Remove the column.

  • Install a union connector.

  • Inject 0.1% Acetone.

  • Result: If the acetone peak tails, the issue is your injector loop, needle seat, or detector flow cell (physical dispersion), not the chemistry.

Comparative Data: Tailing Factor vs. Conditions

Typical results expected when optimizing for this compound:

Variable ChangedConditionTailing Factor (USP)Result
pH pH 6.0 (Phosphate)2.4Fail (Silanol interaction)
pH pH 3.0 (Phosphate)1.3Pass (Silanols suppressed)
Additive pH 4.5 + No Additive1.9Marginal
Additive pH 4.5 + 10mM TEA1.1Excellent (Sites shielded)
Column Traditional C181.8Fail
Column Base-Deactivated C181.2Pass
Mechanism of Interaction (Visualized)

This diagram illustrates the "Tailing Mechanism" where the protonated amine of the drug binds to the ionized silanol, dragging the peak tail.

InteractionMechanism Drug 6'-OH Doxazosin (Protonated Amine +) Silanol Silica Surface (Silanol Si-O -) Drug->Silanol Secondary Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic) Drug->C18 Primary Retention (Desired) Caption Fig 2: Competitive interaction mechanism causing peak tailing.

References
  • Snyder, L. R., & Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link

  • USP General Chapter <621>. Chromatography. United States Pharmacopeia. (Standard guidance on Tailing Factor calculation).

  • McCalley, D. V. (2023). Understanding and managing peak tailing for basic analytes in RPLC. Chemical Communications, 59, 7887–7899. Link

  • Bebawy, L. I., et al. (2012). Stability-indicating LC methods for the determination of Doxazosin. Journal of Pharmaceutical and Biomedical Analysis.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

Sources

Stability issues of 6'-Hydroxy Doxazosin in biological matrices and how to prevent them

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Optimization & Troubleshooting for 6'-Hydroxy Doxazosin Target Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists Last Updated: January 31, 2026

Executive Summary: The Chemical Challenge

This compound is a primary Phase I metabolite of Doxazosin, formed via CYP3A4-mediated hydroxylation on the benzodioxan moiety [1]. Unlike the parent compound, the introduction of the hydroxyl group significantly alters the physicochemical stability of the molecule.

As a Senior Application Scientist, I often see researchers treat this metabolite identical to the parent drug. This is a critical error. The phenolic nature of the 6'-hydroxyl group introduces susceptibility to oxidative dehydrogenation (forming quinone-like species) and pH-dependent ionization, which can lead to rapid signal loss in LC-MS/MS assays if not explicitly managed.

This guide provides a self-validating workflow to ensure the integrity of your quantitation.

Troubleshooting Guide (Q&A)

Category 1: Signal Loss & Recovery Issues

Q: I observe a >20% loss of this compound signal in plasma samples after just 2 hours on the benchtop, while Doxazosin remains stable. Why?

A: The culprit is likely oxidative degradation, not enzymatic hydrolysis.

  • Mechanism: The 6'-hydroxyl group on the benzodioxan ring renders the molecule electron-rich and prone to auto-oxidation, especially at physiological pH (7.4) where the phenol moiety may partially ionize. This leads to the formation of quinone-imine intermediates or polymerization products that are not detected in your MRM transition.

  • The Fix: You must break the oxidation chain reaction.

    • Immediate Action: Add an antioxidant to your plasma collection tubes. We recommend Ascorbic Acid (0.1% w/v final concentration) or Sodium Metabisulfite (0.5% w/v) .

    • Secondary Action: Acidify the plasma. Lowering the pH to < 4.0 protonates the hydroxyl group, significantly reducing its oxidation potential. Add 20 µL of 5% Formic Acid per 1 mL of plasma immediately upon separation.

Q: My extraction recovery is inconsistent (high CV%) between fresh and frozen samples.

A: This suggests "Freeze-Thaw Instability" or "Non-Specific Adsorption" (NSA).

  • Mechanism: Hydroxy-metabolites can exhibit different solubility profiles than the parent. If your freezing process is slow, cryoconcentration of salts can create "pH hotspots" that degrade the analyte. Additionally, if the metabolite is less soluble in the frozen matrix, it may precipitate and adsorb to the container walls upon thawing.

  • The Fix:

    • Flash Freeze: Snap-freeze samples in liquid nitrogen or dry ice/methanol to prevent cryoconcentration.

    • Wall Wash: During the first step of your extraction (e.g., protein precipitation), ensure your solvent (MeOH/ACN) rinses the walls of the tube to recover adsorbed analyte.

    • Limit Cycles: Validate stability for a specific number of F/T cycles (typically 3). If you need more, aliquot samples immediately after collection.

Category 2: Chromatographic Anomalies

Q: I see split peaks or "shouldering" for this compound, but the Internal Standard looks fine.

A: This is likely a pH mismatch or Tautomerism issue.

  • Mechanism: Doxazosin and its metabolites contain a quinazoline ring and a piperazine linker. These are basic nitrogens. If your reconstitution solvent is significantly different in pH from your mobile phase, or if the mobile phase pH is near the pKa of the metabolite, you will see peak splitting due to mixed ionization states.

  • The Fix:

    • Mobile Phase: Ensure your aqueous mobile phase is buffered. Use 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid . Avoid neutral pH.

    • Injection Solvent: Match the injection solvent strength and pH to the initial mobile phase conditions.

Category 3: Environmental Factors[1]

Q: Is this compound light-sensitive?

A: Yes, moderately.

  • Mechanism: The quinazoline core is a chromophore that can undergo photolytic degradation, a process often accelerated by the presence of the auxiliary hydroxyl group [2].

  • The Fix: Use Amber polypropylene tubes for all storage and processing steps. If amber tubes are unavailable, wrap clear tubes in aluminum foil. Perform extractions under yellow (sodium vapor) light or low-light conditions.

The "Gold Standard" Stabilization Protocol

To guarantee data integrity, implement this workflow. This system is self-validating because the presence of the antioxidant and acid acts as a process control against degradation.

Reagents Preparation
  • Stabilizer Solution (10x): Dissolve 100 mg Ascorbic Acid in 10 mL of 5% Formic Acid (aq). Prepare fresh daily.

  • Extraction Solvent: Acetonitrile:Methanol (50:50 v/v) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Blood Collection: Collect blood into K2-EDTA tubes.

  • Separation: Centrifuge at 2,000 x g for 10 mins at 4°C to obtain plasma.

  • Stabilization (CRITICAL):

    • Transfer plasma to an Amber tube.

    • Immediately add 10 µL of Stabilizer Solution per 100 µL of plasma .

    • Result: Final concentration ~0.1% Ascorbic Acid, pH ~4.0.

    • Vortex gently for 10 seconds.

  • Storage: Snap-freeze at -80°C.

  • Extraction (Protein Precipitation):

    • Thaw sample on ice.

    • Add 3 volumes of cold Extraction Solvent (containing Internal Standard).

    • Vortex vigorously for 2 minutes (ensure wall washing).

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Analysis: Inject supernatant directly or dilute with Mobile Phase A.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the intervention points (Stabilization) required to preserve the analyte.

G cluster_matrix Biological Matrix (Plasma/Urine) Parent Doxazosin (Parent) Metabolite This compound (Analyte of Interest) Parent->Metabolite CYP3A4 (Liver) Degradant1 Quinone/Imine Species Metabolite->Degradant1 Oxidation (pH > 6.0, O2) Degradant2 Photolytic Byproducts Metabolite->Degradant2 UV Light Exposure Stabilizer INTERVENTION: Acid + Antioxidant (Ascorbic Acid/Formic Acid) Stabilizer->Metabolite Prevents Oxidation (Protonation + Reducing Agent) LightProt INTERVENTION: Amber Glassware (UV Shielding) LightProt->Metabolite Prevents Photolysis

Figure 1: Critical Control Points (CCP) for preventing the degradation of this compound. Red arrows indicate degradation risks; dashed green lines indicate stabilization mechanisms.

Stability Data Summary

Use these parameters to set your validation acceptance criteria.

ParameterConditionStability WindowRecommendation
Benchtop Stability Plasma, Room Temp, Neutral pH< 4 HoursUnsafe. Process on ice immediately.
Benchtop Stability Plasma, Ice Bath, Acidified (pH 4)> 24 HoursSafe. Keep samples acidified.
Freeze-Thaw -80°C to Room Temp (Neutral)1-2 CyclesRisk. High variability observed.
Freeze-Thaw -80°C to 4°C (Acidified + Antioxidant)> 3 CyclesRobust. Validated approach.
Autosampler Reconstituted in Mobile Phase (4°C)48 HoursEnsure solvent pH matches Mobile Phase.
Long-Term -80°C (Stabilized)> 6 MonthsRe-validate if > 6 months.

References

  • Kaye, B. et al. (1986). "The metabolism and kinetics of doxazosin in man, mouse, rat and dog."[1] British Journal of Clinical Pharmacology, 21(S1), 19S-25S. Link

  • Trebše, P. et al. (2020).[2] "Photolytic and photocatalytic degradation of doxazosin in aqueous solution." Science of The Total Environment, 739, 140131. Link

  • Al-Dirbashi, O.Y. et al. (2006).[3] "UPLC-MS/MS determination of doxazosine in human plasma." Analytical and Bioanalytical Chemistry, 385(8), 1439-1443.[3] Link

  • FDA Center for Drug Evaluation and Research. (2005). "Clinical Pharmacology and Biopharmaceutics Review: Doxazosin Mesylate." Link

Sources

Validation & Comparative

A Comparative Analysis of 6'-Hydroxy Doxazosin and 7'-Hydroxy Doxazosin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two principal metabolites of Doxazosin: 6'-Hydroxy Doxazosin and 7'-Hydroxy Doxazosin. Designed for researchers, scientists, and drug development professionals, this document delves into the known activities of these compounds, highlights critical knowledge gaps, and furnishes detailed experimental protocols to empower further investigation into their pharmacological profiles.

Introduction: Doxazosin and its Metabolic Landscape

Doxazosin is a quinazoline-based compound widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects are primarily mediated through the competitive blockade of alpha-1 adrenergic receptors (α1-adrenoceptors), leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2][3] Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, giving rise to several metabolites.[4][5] Among these, the 6'- and 7'-hydroxylated forms are of significant interest due to their potential for biological activity. While the parent drug's pharmacology is well-characterized, the nuanced activities of its metabolites, and how they compare to one another, remain a subject of ongoing investigation. Understanding the distinct pharmacological profiles of this compound and 7'-Hydroxy Doxazosin is crucial for a complete comprehension of Doxazosin's overall therapeutic and potential side-effect profile.

The Rationale for Comparative Analysis

While it is generally considered that the metabolites of Doxazosin contribute minimally to its primary antihypertensive effects, this does not preclude them from possessing their own significant biological activities.[5] A direct comparative analysis of this compound and 7'-Hydroxy Doxazosin is warranted for several reasons:

  • Differential Receptor Affinity and Selectivity: Even minor structural modifications, such as the position of a hydroxyl group, can significantly alter a compound's binding affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D). Elucidating these differences is key to understanding any potential contributions to the therapeutic or off-target effects of Doxazosin.

  • Unexplored Pharmacological Activities: Beyond adrenoceptor blockade, these metabolites may exhibit novel pharmacological properties. Preliminary evidence suggests that both 6'- and 7'-Hydroxy Doxazosin possess antioxidant and radical-scavenging capabilities.[6] A direct comparison of these and other potential activities is essential.

  • Informing Future Drug Design: A detailed understanding of the structure-activity relationships of these metabolites can provide valuable insights for the design of new, more potent, and selective α1-adrenoceptor antagonists with potentially improved therapeutic profiles.

Comparative Analysis of Known Activities

Alpha-1 Adrenergic Receptor Activity

Currently, there is a paucity of publicly available data directly comparing the binding affinities and functional potencies of this compound and 7'-Hydroxy Doxazosin at the individual α1-adrenoceptor subtypes. While Doxazosin itself is a potent antagonist at all three subtypes, the relative activities of its hydroxylated metabolites are not well-documented in comparative studies.[7] This represents a significant knowledge gap that warrants further investigation. To address this, researchers can employ established methodologies such as radioligand binding assays and functional assays, detailed in the experimental protocols section of this guide.

Antioxidant and Radical-Scavenging Activity

In contrast to their adrenoceptor activity, the antioxidant properties of 6'- and 7'-Hydroxy Doxazosin have been investigated. A key study demonstrated that both metabolites possess radical-scavenging capacity.[6] In vitro experiments revealed that both 6'- and 7'-Hydroxy Doxazosin can significantly reduce the oxidation of low-density lipoprotein (LDL), a critical process in the pathogenesis of atherosclerosis.[6][8]

ActivityThis compound7'-Hydroxy DoxazosinReference
Radical Scavenging DemonstratedDemonstrated[6]
Inhibition of LDL Oxidation Effective in vitroEffective in vitro[6]

This demonstrated antioxidant activity is a noteworthy finding, suggesting a potential secondary mechanism through which Doxazosin treatment may confer cardiovascular benefits beyond blood pressure reduction. However, a direct quantitative comparison of the antioxidant potency of the two metabolites is an area ripe for further exploration.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay for α1-Adrenoceptor Subtypes

This protocol is designed to determine the binding affinities (Ki) of this compound and 7'-Hydroxy Doxazosin for the human α1A, α1B, and α1D adrenoceptor subtypes.

Workflow Diagram:

G cluster_prep Cell Culture & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Culture CHO or HEK293 cells stably expressing human α1A, α1B, or α1D receptors harvest Harvest cells and prepare crude membrane fractions culture->harvest quantify Quantify membrane protein concentration (e.g., Bradford assay) harvest->quantify prepare_reagents Prepare assay buffer, radioligand ([3H]prazosin), and competing ligands (6'-OH & 7'-OH Doxazosin) quantify->prepare_reagents incubate Incubate membranes with radioligand and varying concentrations of competing ligands prepare_reagents->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of filters by liquid scintillation counting separate->measure plot Plot specific binding vs. log concentration of competing ligand measure->plot calculate_ic50 Calculate IC50 values using non-linear regression plot->calculate_ic50 calculate_ki Calculate Ki values using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for α1-Adrenoceptor Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the full-length human α1A, α1B, or α1D adrenoceptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method such as the Bradford assay.

  • Binding Assay:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand [3H]prazosin (e.g., 0.1-0.5 nM), and a range of concentrations of the competing ligands (this compound, 7'-Hydroxy Doxazosin, or unlabeled Doxazosin as a positive control).

    • To determine non-specific binding, include wells with an excess of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plates at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competing ligand concentration.

    • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol provides a method to quantify and compare the radical scavenging activity of this compound and 7'-Hydroxy Doxazosin.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Scavenging Reaction cluster_analysis Measurement & Analysis prepare_dpph Prepare a stock solution of DPPH in methanol prepare_samples Prepare serial dilutions of 6'-OH & 7'-OH Doxazosin and a positive control (e.g., ascorbic acid) prepare_dpph->prepare_samples mix Mix the sample solutions with the DPPH solution in a 96-well plate prepare_samples->mix incubate Incubate the plate in the dark at room temperature mix->incubate measure_abs Measure the absorbance at 517 nm using a microplate reader incubate->measure_abs calculate_scavenging Calculate the percentage of radical scavenging activity measure_abs->calculate_scavenging determine_ic50 Determine the IC50 value (concentration for 50% scavenging) calculate_scavenging->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound, 7'-Hydroxy Doxazosin, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Scavenging Reaction:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compounds and the positive control to the wells.

    • For the blank, add methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compounds.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Synthesis of 6'- and 7'-Hydroxy Doxazosin

For researchers wishing to perform these comparative studies, the synthesis of 6'- and 7'-Hydroxy Doxazosin is a necessary prerequisite. While the synthesis of Doxazosin itself is well-established, specific, detailed, and publicly available protocols for the targeted synthesis of its hydroxylated metabolites are less common. Researchers may need to adapt existing synthetic strategies for quinazoline derivatives or develop novel synthetic routes. This typically involves multi-step synthesis starting from commercially available precursors, with key steps potentially including regioselective hydroxylation of an appropriate intermediate.

Conclusion and Future Directions

The comparative analysis of this compound and 7'-Hydroxy Doxazosin presents a compelling area of research with the potential to significantly deepen our understanding of Doxazosin's pharmacology. While both metabolites have been shown to possess antioxidant properties, a direct and quantitative comparison of their potencies is still needed. Furthermore, the critical question of their respective activities at α1-adrenoceptor subtypes remains largely unanswered.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these knowledge gaps. By determining the binding affinities and functional potencies of these metabolites, the scientific community can gain a more complete picture of Doxazosin's mechanism of action and the potential contributions of its metabolic products. This, in turn, will pave the way for the rational design of future therapeutics with enhanced efficacy and safety profiles.

References

  • J. G. M. Hendriks, et al. (1999). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Journal of Cardiovascular Pharmacology, 33(2), 211-216.
  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. (2023). Pharmaceuticals, 16(11), 1582.
  • Elliott, H. L., & Meredith, P. A. (1987). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 59(11), G70-G73.
  • Vincent, J., et al. (1986). Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man. British journal of clinical pharmacology, 21 Suppl 1(Suppl 1), 55S-63S.
  • Graham, R. M., et al. (1996). α-Adrenoceptor Assays. Current Protocols in Pharmacology, 5(5.1), 5.1.1-5.1.25.
  • Du, Y., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody.
  • Patel, S. S., et al. (2010). Process for the preparation of doxazosin and salts thereof. EP2421857B1.
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives, 8(4), e00623.
  • INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).
  • Zhang, Y., et al. (2013). Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta pharmacologica Sinica, 34(11), 1469-1476.
  • R&D Systems. (n.d.). Adrenergic alpha-1 Receptor Antagonists.
  • Al-Obaid, A. M. (2006). Synthesis of a New Doxazosin-Related Compound. Journal of the Chinese Chemical Society, 53(4), 937-942.
  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. (2023).
  • Goepel, M., et al. (1998). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of urology, 160(5), 1573-1578.
  • Kenny, B. A., et al. (1995). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British journal of pharmacology, 115(2), 309-318.
  • Al-Jafari, A. A. (2017). BIOCHEMICAL ANALYSIS OF α- ADRENERGIC RECEPTOR INHIBITORS :DOXAZOSIN AND TERAZOSIN.
  • USP. (2023). Methods for the Analysis of Doxazosin Extended-Release Tablets.
  • Zito, P. M., & Bistas, K. G. (2023). Doxazosin. In StatPearls.
  • Witztum, J. L., et al. (1995). Effect of doxazosin on endothelial dysfunction in hypercholesterolemic/antioxidant-deficient rats. Journal of cardiovascular pharmacology, 26 Suppl 2, S24-S29.
  • Zhong, H., & Minneman, K. P. (1999). α 1 -Adrenergic Receptor Subtypes. European Journal of Pharmacology, 375(1-3), 261-276.
  • Ninja Nerd. (2022, September 30). Autonomic Pharmacology | Adrenergic Antagonists [Video]. YouTube.
  • US Patent 6,476,033 B1. (2002).
  • Messerli, F. H. (2002). Alpha1-Adrenergic Blockers: Current Usage Considerations. The Journal of Clinical Hypertension, 4(5), 353-357.
  • South East London Area Prescribing Committee. (2018). Doxazosin review - prescribing fact sheet.
  • Innoprot. (n.d.). alpha1A adrenoceptor assay.
  • de Campos, M. L., et al. (2020). Doxazosin Free-Base Structure Determination and Its Equilibrium Solubility Compared to Polymorphic Doxazosin Mesylate Forms A and H. AAPS PharmSciTech, 21(5), 163.
  • Wang, Y., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology, 13, 848888.
  • EP 2222666 B1. (2016). Crystalline polymorph of doxazosin mesylate (Form IV)
  • González-Noriega, A., et al. (2001). Doxazosin Treatment Causes Differential Alterations of Alpha 1-adrenoceptor Subtypes in the Rat Kidney, Heart and Aorta. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 966-973.
  • Zhang, Y., et al. (2013). Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta Pharmacologica Sinica, 34(11), 1469-1476.

Sources

Comparative pharmacokinetics of Doxazosin and 6'-Hydroxy Doxazosin in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Doxazosin and 6'-Hydroxy Doxazosin in Animal Models

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) analysis of Doxazosin , a selective alpha-1 adrenergic antagonist, and its primary oxidative metabolite, This compound . While Doxazosin is the pharmacologically active agent responsible for antihypertensive and benign prostatic hyperplasia (BPH) therapeutic effects, this compound serves as a critical biomarker for hepatic clearance and CYP3A4 metabolic activity.

Key Distinction:

  • Doxazosin: High oral bioavailability (species-dependent), extensive protein binding (>98%), and biphasic elimination.[1]

  • This compound: Formed via hepatic oxidation; exhibits limited pharmacological activity but possesses antioxidant properties. Its presence quantifies the extent of first-pass metabolism.

Metabolic Pathway & Chemical Context

Doxazosin is extensively metabolized in the liver, primarily by CYP3A4 , with minor contributions from CYP2D6 and CYP2C9.[2][3][4] The primary metabolic pathways involve O-demethylation and hydroxylation of the benzodioxan moiety.[2]

  • Parent: Doxazosin (Active)[2][3][5][6]

  • Metabolite: this compound (Inactive/Low Activity)

Figure 1: Hepatic Metabolic Pathway of Doxazosin

DoxazosinMetabolism Dox Doxazosin (Parent Drug) CYP CYP3A4 (Hepatic Microsomes) Dox->CYP Oxidation OH_Met This compound (Major Metabolite) CYP->OH_Met Hydroxylation Demethyl O-Demethyl Doxazosin (Minor Metabolite) CYP->Demethyl O-Demethylation Elim Biliary/Fecal Excretion (>60%) OH_Met->Elim Conjugation & Elimination

Caption: Primary hepatic biotransformation pathway of Doxazosin mediated by CYP3A4.[3][4]

Comparative Pharmacokinetic Profiles

The pharmacokinetics of Doxazosin are species-specific, with clearance rates significantly higher in rats compared to dogs and humans.[1] The 6'-Hydroxy metabolite follows formation-limited kinetics, meaning its elimination is generally faster than its formation from the parent drug.

Table 1: Comparative PK Parameters (Rat vs. Dog vs. Human)
ParameterDoxazosin (Rat)Doxazosin (Dog)Doxazosin (Human)6'-OH Doxazosin (General)
Bioavailability (F) ~50%~60%~65%N/A (Formed in situ)
Tmax 1.0 – 1.5 h1.0 – 2.0 h2.0 – 3.0 hLag time vs. Parent
Half-Life (T1/2) 1.2 h5.0 h10 – 22 hFormation Limited
Protein Binding 95.3%>98%98.3%High (>90%)
Clearance (CL) 30 mL/min/kg13 mL/min/kg1.2 mL/min/kgDependent on Parent CL
Major Route Fecal/BiliaryFecal/BiliaryFecal/BiliaryFecal

Key Insights:

  • Clearance Disparity: Rats exhibit rapid hepatic clearance (30 mL/min/kg), necessitating higher mg/kg doses to achieve comparable steady-state plasma levels to humans.

  • Metabolite Accumulation: In species with high CYP activity (rats), the AUC ratio of Metabolite/Parent is higher than in humans.

  • Excretion: Less than 5% of Doxazosin is excreted unchanged in urine across all species; the 6'-Hydroxy metabolite is primarily eliminated via feces.[1]

Experimental Protocols

To generate reliable PK data, the following protocols for dosing and bioanalysis are recommended. These protocols ensure the stability of the 6'-Hydroxy metabolite, which can be sensitive to light and oxidation.

Protocol A: Animal Dosing Strategy
  • Species: Sprague-Dawley Rats (250-300g) or Beagle Dogs (8-12kg).

  • Formulation:

    • IV: Dissolve Doxazosin Mesylate in saline with 5% DMSO (pH adjusted to 4.0).

    • Oral: Suspension in 0.5% Methylcellulose.

  • Dose:

    • Rat: 1 mg/kg (IV), 5 mg/kg (PO).

    • Dog: 0.5 mg/kg (IV), 2 mg/kg (PO).[7]

  • Sampling: Collect blood into K2EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Protect samples from light.

Protocol B: LC-MS/MS Bioanalytical Workflow

Simultaneous quantification of Doxazosin and this compound requires a sensitive LC-MS/MS method due to the low concentrations of the metabolite.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Transitions (MRM):

    • Doxazosin: m/z 452.2 → 344.1

    • 6'-OH Doxazosin: m/z 468.2 → 360.1

    • Internal Standard (Prazosin): m/z 384.2 → 247.1

Figure 2: Bioanalytical Extraction Workflow

LCMS_Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Prazosin) Sample->IS Precip Protein Precipitation (Acetonitrile 150 µL) IS->Precip Vortex Vortex & Centrifuge (10,000g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein precipitation extraction protocol for simultaneous quantification.

Performance & Efficacy Implications

Pharmacological Activity:

  • Doxazosin: Potent antagonist at

    
    , 
    
    
    
    , and
    
    
    adrenoceptors.[8] The hypotensive effect correlates directly with plasma concentrations of the parent drug.[6][9]
  • This compound: Current literature indicates this metabolite does not contribute significantly to the hypotensive or BPH-relieving effects. However, in vitro studies suggest it possesses antioxidant capacity, which may offer secondary vascular protection, though this is not clinically validated as a primary mechanism.

Drug Development Relevance:

  • MIST (Metabolites in Safety Testing): Since 6'-OH Doxazosin is a major metabolite (>10% of parent AUC in some species), it must be monitored during toxicology studies to ensure animal exposure covers human metabolite exposure levels.

  • Drug-Drug Interactions (DDI): Changes in the ratio of 6'-OH Doxazosin to Doxazosin can indicate CYP3A4 inhibition (ratio decreases) or induction (ratio increases).

References

  • National Institutes of Health (NIH). Pharmacokinetic overview of doxazosin. [Link]

  • British Journal of Clinical Pharmacology. The metabolism and kinetics of doxazosin in man, mouse, rat and dog. [Link]

  • Frontiers in Pharmacology. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. [Link]

  • FDA Access Data. CARDURA® XL (doxazosin mesylate extended release tablets) Label. [Link]

  • Journal of Chromatography B. LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6'-Hydroxy Doxazosin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key metabolite of the potent alpha-1 adrenergic blocker Doxazosin, 6'-Hydroxy Doxazosin is frequently handled in research and drug development settings.[1][2][3] While its specific toxicological profile is not as extensively documented as the parent compound, sound scientific practice dictates that it be treated with the same level of caution.[4] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principle of "cradle-to-grave" chemical management, a cornerstone of modern laboratory safety mandated by regulations such as the OSHA Laboratory Standard.[5]

Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's potential hazards. Disposal procedures are directly derived from this risk assessment. Given the limited specific data on this compound, we will extrapolate from the well-documented hazards of its parent compound, Doxazosin Mesylate.

Causality: Treating a metabolite with the same caution as its parent compound is a critical risk-mitigation strategy. This approach assumes a similar mechanism of action and potential for biological effects until proven otherwise, ensuring the highest level of safety.

Key Hazards of the Parent Compound (Doxazosin Mesylate):

Hazard CategoryDescriptionPotential EffectsSupporting Sources
Human Health Harmful if swallowed, inhaled, or absorbed through the skin.[4][6]May cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[4][6] Prolonged or repeated exposure may lead to organ damage, specifically to the heart.[4][7][8] It is also suspected of damaging fertility or the unborn child.[6][4][6][7][8]
Environmental Toxic to aquatic life with long-lasting effects.[4][6]Improper disposal can lead to contamination of waterways, posing a significant risk to aquatic ecosystems.[4][6]

The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.[4] The physiological effects are consistent with its classification as an alpha-blocker, which can include dizziness and hypotension.[1][7]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first line of defense.[9] However, appropriate PPE is mandatory when handling this compound, especially during weighing, transfer, and waste consolidation.

Causality: Each piece of PPE is selected to create a specific barrier against the identified hazards. For a fine powder, the primary risks are inhalation and skin/eye contact, which this protocol directly addresses.

PPE ItemSpecificationRationale for Use
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[9]Protects eyes from irritation caused by airborne particulates.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a primary route of exposure.[4]
Respiratory NIOSH-approved respirator.Required when handling the powder outside of a fume hood or when there is a risk of aerosolization to prevent respiratory tract irritation and systemic absorption.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Spill Management Protocol

Accidents happen. A clear, pre-defined spill response protocol is essential to mitigate exposure and environmental release.

Causality: The goal of this spill protocol is to safely contain and collect the material without creating new hazards, such as making the powder airborne.

Step-by-Step Spill Cleanup:
  • Evacuate and Secure: For large spills, evacuate all non-essential personnel from the immediate area.[7] Restrict access to the contaminated zone.

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: Prevent the further spread of the material.

  • Collect the Material:

    • DO NOT dry sweep. This will aerosolize the powder.

    • Gently cover the spill with a damp paper towel or use a filtered vacuum (HEPA) to collect the spilled solid.[7] This minimizes dust generation.[7]

  • Decontaminate the Area: Thoroughly clean the spill area with soap and water or an appropriate laboratory detergent.[7]

  • Package the Waste: Place all contaminated materials (paper towels, used PPE, etc.) into a sealed, compatible container.[7][9]

  • Label as Hazardous Waste: Immediately label the container following the protocol in Section 4.

Core Disposal Protocol: Waste Accumulation & Segregation

This protocol outlines the procedural steps for routine disposal of this compound waste, from generation to pickup.

Step 1: Waste Characterization & Segregation
  • Action: Identify the type of waste generated (e.g., pure solid compound, contaminated consumables, solutions).

  • Causality: Proper characterization is a regulatory requirement and ensures the waste is handled by a facility capable of treating its specific hazards. Segregation prevents dangerous chemical reactions within the waste container.[10]

Step 2: Container Selection
  • Action: Select a chemically compatible container with a secure, leak-proof lid. Plastic is often preferred for solid waste.[11]

  • Causality: The container is the primary barrier preventing environmental release. It must remain structurally sound and sealed at all times except when adding waste.[10][12]

Step 3: Labeling
  • Action: As soon as the first piece of waste is added, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste Pharmaceuticals".[12]

    • The full chemical name: "this compound".

    • The accumulation start date.

    • An accurate description of the container's contents.

  • Causality: Accurate labeling is a strict regulatory requirement under the EPA. It communicates the container's hazards to all personnel and ensures it is routed correctly through the waste management stream.

Step 4: Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be near the point of generation and, for liquids, within secondary containment.[13]

  • Causality: Storing waste in a designated, secure SAA minimizes the risk of spills, exposure to untrained personnel, and accidental mixing with incompatible chemicals.

Step 5: Arranging for Disposal
  • Action: Once the container is full or you are approaching the accumulation time limit set by your institution, contact your Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[9]

  • Causality: Final disposal must be handled by trained professionals at a permitted facility to ensure compliance with all local, state, and federal regulations.

Below is a decision workflow diagram to guide the disposal process.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Packaging & Labeling cluster_3 Final Steps start Waste Generated (this compound) characterize Characterize Waste Type start->characterize solid Solid Waste (Unused chemical, contaminated PPE) characterize->solid Solid liquid Liquid Waste (Solutions, filtrates) characterize->liquid Liquid sharps Contaminated Sharps (Needles, scalpels) characterize->sharps Sharps package_solid 1. Place in sealed, compatible container. 2. Label 'Hazardous Waste Pharmaceuticals'. solid->package_solid package_liquid 1. Place in sealed, leak-proof container. 2. Use secondary containment. 3. Label 'Hazardous Waste Pharmaceuticals'. liquid->package_liquid package_sharps 1. Place in approved sharps container. 2. Label 'Hazardous Waste Pharmaceuticals'. sharps->package_sharps store Store in Designated Satellite Accumulation Area package_solid->store package_liquid->store package_sharps->store pickup Contact EHS for Pickup store->pickup

Sources

Personal protective equipment for handling 6'-Hydroxy Doxazosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolite Uncertainty" Principle

As a Senior Application Scientist, I often observe a critical lapse in laboratory safety: the assumption that metabolites are less potent than their parent compounds. 6'-Hydroxy Doxazosin is a primary metabolite of Doxazosin (a potent alpha-1 adrenergic blocker). While the parent drug is well-characterized, reference standards for metabolites often lack comprehensive toxicological data.

The Core Directive: You must handle this compound using Occupational Exposure Band (OEB) 4 protocols until specific potency data proves otherwise. This guide moves beyond generic SDS advice to provide a containment strategy that accounts for the risk of systemic hypotension and unknown pharmacological potency shifts.

Hazard Characterization & Pharmacological Risk

To select the right PPE, we must understand the mechanism of injury. This compound is not just a chemical irritant; it is a pharmacologically active agent.

  • Primary Mechanism: Alpha-1 Adrenergic Antagonism.[1]

  • Systemic Risk: Inhalation of aerosolized powder can lead to rapid systemic absorption, causing vasodilation, significant hypotension (low blood pressure), and reflex tachycardia.

  • Physical State Risk: As a reference standard, this compound is typically supplied as a fine, lyophilized powder. The particle size is often <10 microns, making it fully respirable and capable of bypassing upper respiratory defenses.

Quantitative Hazard Data (Parent Proxy: Doxazosin Mesylate)
ParameterValue/ClassificationImplication
GHS Classification STOT RE 2 (H373), Acute Tox. 4 (H302)Target organ toxicity (Heart) and harmful if swallowed.
Target OEL < 10 µg/m³ (Estimated)Requires high-containment engineering controls.
Skin Absorption PotentialSystemic effects possible via dermal route.
Solubility DMSO, MethanolSolvents may act as vehicles, increasing skin permeation rates.

The PPE Matrix: Layered Defense System

Do not rely on PPE alone. PPE is the last line of defense behind Engineering Controls (Fume Hoods/Isolators).

Scenario A: Handling Solid Powder (Weighing/Transfer)

High Risk of Aerosolization

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside a Class II BSC.Surgical masks provide zero protection against chemical vapors or fine particulates.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).Outer Glove: Changed immediately upon contamination. Inner Glove: Taped to sleeve to prevent wrist exposure.
Dermal (Body) Tyvek® Lab Coat (Closed front) + Disposable Sleeve Covers .Cotton coats absorb powders and retain them, creating a secondary exposure source later.
Ocular Chemical Safety Goggles (Indirect Vent).Prevent powder settling on the mucosa of the eye.
Scenario B: Handling Solutions (HPLC Prep/Dilution)

Risk of Splash/Permeation

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Standard Lab Ventilation (if open bench) or Fume Hood.Inhalation risk drops once solvated, unless heating/sonication generates aerosols.
Dermal (Hands) Double Nitrile Gloves .Doxazosin metabolites are soluble in DMSO. DMSO permeates nitrile rapidly; double gloving increases breakthrough time.
Ocular Safety Glasses with side shields.[2]Protection against splashes.[3]

Visualizing the Risk Assessment Logic

Before initiating work, follow this logic flow to determine the necessary containment level.

RiskAssessment Start START: Handling this compound StateCheck Physical State? Start->StateCheck Powder Solid / Powder StateCheck->Powder High Risk Liquid Solution / Liquid StateCheck->Liquid Med Risk QuantityCheck Quantity > 10mg? Powder->QuantityCheck MedContainment PROTOCOL B: Chemical Fume Hood Double Nitrile Gloves N95 Respirator (Optional) Liquid->MedContainment Concentrated LowContainment PROTOCOL C: Standard Bench (Ventilated) Single Nitrile Gloves Safety Glasses Liquid->LowContainment Dilute HighContainment PROTOCOL A: Isolator or Class II BSC Double Gloves + Sleeve Covers P100/PAPR Recommended QuantityCheck->HighContainment Yes QuantityCheck->MedContainment No

Figure 1: Risk Assessment Decision Tree. Use this logic to determine if high-containment (Protocol A) is required based on physical state and quantity.

Operational Protocol: The "Clean-to-Dirty" Workflow

This protocol is designed as a self-validating system. If you cannot perform a step (e.g., taping the inner glove), the system is broken, and you must stop.

Phase 1: Gowning (Pre-Entry)
  • Remove Personal Items: Watches and jewelry can tear gloves and trap chemicals.

  • Don Inner Gloves: Inspect for pinholes.

  • Don Tyvek Coat: Ensure the cuffs cover the inner glove wrists.

  • Don Sleeve Covers: Pull these over the coat cuffs.

  • Don Outer Gloves: Pull these over the sleeve covers.

    • Validation Check: There should be no exposed skin between the wrist and elbow.

Phase 2: Handling (The "Active" Phase)
  • Balance Preparation: Place the analytical balance inside the Fume Hood or Vented Balance Enclosure (VBE).

  • Static Control: Use an ionizing bar. Static charge can cause potent powders to "jump" or disperse unexpectedly.

  • Wetting: If possible, add solvent to the vial before removing the solid to eliminate dust generation immediately.

Phase 3: Doffing (The Critical Exit)

Most exposures occur here. You are now "dirty."

  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves inside the hood. Discard in hazardous waste.

  • Sleeve Removal: Roll sleeve covers down and away, turning them inside out.

  • Coat Removal: Remove coat without touching the outside front.

  • Wash Hands: Wash with inner gloves on to remove potential residues, then remove inner gloves.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Disposal & Decontamination

  • Solvent Waste: Collect all HPLC effluents and mother liquors in containers marked "High Potency / Alpha-Blocker."

  • Solid Waste: Vials, weigh boats, and contaminated PPE must be double-bagged and sealed.

  • Decontamination:

    • This compound is an organic molecule.[4][5][6]

    • Agent: 70% Isopropyl Alcohol (IPA) is sufficient for solubility, but a surfactant/detergent (e.g., Decon 90) is superior for physical removal.

    • Oxidation: For final degradation, a mild oxidative agent (10% bleach solution) can be used, followed by a water rinse to prevent corrosion of stainless steel hoods.

Visualizing the Safety Workflow

SafetyWorkflow Prep 1. Gowning (Clean Zone) Entry 2. Entry to Hood (Buffer Zone) Prep->Entry Work 3. Handling (Dirty Zone) Entry->Work Work->Work Re-glove if contaminated Decon 4. Decontamination (In-Hood) Work->Decon Spill/Finish Doff 5. Doffing PPE (Buffer Zone) Decon->Doff Exit 6. Hand Wash (Clean Zone) Doff->Exit

Figure 2: The Linear Safety Workflow. Note that decontamination happens BEFORE doffing to contain the hazard.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[7] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[7][8][9] (Doxazosin listed in Table 3).[3][10] [Link]

  • PubChem. (n.d.). Doxazosin Mesylate Compound Summary. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Doxazosin mesylate. [Link][1][3][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.